molecular formula C20H17NO7 B1239890 Lilaline CAS No. 110011-49-9

Lilaline

Numéro de catalogue: B1239890
Numéro CAS: 110011-49-9
Poids moléculaire: 383.4 g/mol
Clé InChI: YDCRQLJCXBNURP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Lilaline (CAS 110011-49-9) is a naturally occurring flavonoid alkaloid isolated from plant species such as Lilium candidum (Madonna Lily) . Its molecular formula is C₂₀H₁₇NO₇, with a molecular weight of 383.4 g/mol . The compound features a complex structure that combines a flavone core, specifically a tetrahydroxyflavone, with a nitrogen-containing 3-methylpyrrolidin-2-one moiety, classifying it as a flavonoid alkaloid . This unique structural combination, particularly the aminal function connecting the lactam ring, makes this compound a significant target in organic and natural product chemistry . The convergent biosynthesis from distinct pathways results in a molecule of considerable interest for the study of structure-activity relationships . Research into this compound primarily focuses on its synthesis and structural elucidation. Modern synthetic efforts have achieved its racemic synthesis via methods such as Mannich-type alkylations using cyclic N-acyliminium ions as key intermediates . The relative configuration of its chiral centers has been confirmed through a combination of advanced NMR techniques, including DOSY, HMBC, and NOESY, coupled with theoretical conformational analyses performed at the DFT level . As a plant metabolite, this compound contributes to the chemical diversity of the Lilium genus and serves as a valuable probe for investigating the biological relevance of flavonoid alkaloids . Its presence in plants used in traditional medicine underscores its potential as a lead compound for discovering new bioactive molecules and driving the development of novel synthetic methodologies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-methyl-5-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-8-6-11(21-20(8)27)14-12(23)7-13(24)15-16(25)17(26)18(28-19(14)15)9-2-4-10(22)5-3-9/h2-5,7-8,11,22-24,26H,6H2,1H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCRQLJCXBNURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)C2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415196
Record name Lilaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110011-49-9
Record name 2-Pyrrolidinone, 3-methyl-5-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110011-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lilaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Anticancer Mechanism of Leelamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Lilaline" did not yield specific results. Based on the similarity in nomenclature and the context of anticancer research, this guide focuses on "Leelamine," a well-documented natural compound with established antineoplastic properties. It is presumed that "this compound" was a typographical error for "Leelamine."

Executive Summary

Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a potent anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth analysis of Leelamine's effects on cancer cells, focusing on its core mechanism, impact on critical signaling pathways, quantitative efficacy, and detailed experimental protocols. The information is tailored for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism of Action: Lysosomotropism and Disruption of Cholesterol Homeostasis

Leelamine's primary anticancer activity stems from its physicochemical properties as a weakly basic and lipophilic molecule, which confer a lysosomotropic character.[1][2] This allows it to readily traverse cellular membranes and subsequently accumulate within the acidic environment of lysosomes.[1][2][3] This sequestration is the initiating event in a cascade of cytotoxic effects.

The accumulation of Leelamine within lysosomes potently inhibits intracellular cholesterol transport.[1][2] It is proposed that Leelamine directly binds to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for cholesterol egress from lysosomes.[2] This blockade leads to a massive accumulation of unesterified cholesterol within late endosomes and lysosomes, thereby depleting the available cholesterol required for various essential cellular functions.[1][2][4]

The disruption of cholesterol homeostasis has profound downstream consequences, including:

  • Inhibition of Autophagic Flux: Leelamine disrupts the normal process of autophagy, a critical cellular recycling system that cancer cells often exploit for survival.[1][4] Electron microscopy of Leelamine-treated cells reveals an accumulation of autophagosomes, membrane whorls, and lipofuscin-like structures, indicative of a breakdown in lysosomal function.[1]

  • Suppression of Receptor-Mediated Endocytosis: Cholesterol is vital for the formation and trafficking of vesicles involved in endocytosis. By sequestering cholesterol, Leelamine impairs this process, which is crucial for the uptake of extracellular materials and the recycling of membrane receptors.[1][3][4]

Impact on Oncogenic Signaling Pathways

The sequestration of cholesterol and the disruption of endocytosis by Leelamine lead to the downregulation of several key pro-survival signaling pathways that are frequently hyperactivated in cancer.[5]

  • PI3K/Akt Pathway: This pathway, critical for cell survival and proliferation, is significantly inhibited by Leelamine treatment. The disruption of receptor tyrosine kinase (RTK) signaling and potential alterations in membrane fluidity contribute to the decreased phosphorylation and activation of AKT and its downstream effectors like mTOR.[2][4][6][7]

  • MAPK/ERK Pathway: Crucial for cell proliferation and survival, the MAPK/ERK pathway is also suppressed by Leelamine. This inhibition is a downstream consequence of the disruption in RTK and endosomal trafficking.[2][4][6][7] In some cancer cell lines, Leelamine has been shown to enhance the phosphorylation of p38 and JNK MAPKs, which can promote apoptosis.[8]

  • STAT3 Pathway: Leelamine treatment leads to the inhibition of STAT3 signaling.[2][4][6][7] This, in turn, downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, shifting the cellular balance towards apoptosis.[2]

The simultaneous inhibition of these three major signaling cascades makes Leelamine a first-in-class multi-target inhibitor.[6][7]

Quantitative Data

The efficacy of Leelamine has been quantified in various cancer cell lines, with IC50 values demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Reference
UACC 903Melanoma~2.0[6][7]
1205 LuMelanoma~2.0[6][7]
FF2441Normal Fibroblasts9.3[9]
HepG2Hepatocellular CarcinomaNot Specified[8]
HCCLM3Hepatocellular CarcinomaNot Specified[8]
MDA-MB-231Breast CancerNot Specified[8]
MCF7Breast CancerNot Specified[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Leelamine.

Cell Viability Assay (MTT/MTS Assay)

This assay quantifies cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

  • Treatment: Prepare serial dilutions of Leelamine in complete culture medium. Replace the existing medium with the medium containing different concentrations of Leelamine and a vehicle control (e.g., DMSO).[10][11]

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[11][12]

  • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[11][12]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[12]

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[12]

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins.

  • Cell Treatment and Lysis: Treat cells with Leelamine at the desired concentrations and for the appropriate duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • Sample Preparation and SDS-PAGE: Mix equal amounts of protein with Laemmli sample buffer, heat, and separate the proteins by SDS-polyacrylamide gel electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[11][12]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment and Harvesting: Treat cells with Leelamine as required. Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[11]

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11]

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This technique visualizes the subcellular effects of Leelamine treatment.

  • Cell Treatment and Fixation: Treat cells with Leelamine. Fix the cells with a primary fixative (e.g., 2.5% glutaraldehyde) followed by a secondary fixative (e.g., 1% osmium tetroxide).[13]

  • Dehydration and Embedding: Dehydrate the cells through a graded ethanol series and embed them in an epoxy resin.[13]

  • Sectioning and Staining: Cut ultrathin sections and stain them with uranyl acetate and lead citrate.[13]

  • Imaging: Examine the sections using a transmission electron microscope to observe ultrastructural changes such as the accumulation of autophagosomes and membrane whorls.[13]

Visualizations

Signaling Pathways

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Survival Survival STAT3->Survival Leelamine Leelamine Leelamine->RTK Inhibits Endocytosis Leelamine->PI3K Leelamine->MAPK Leelamine->STAT3 Leelamine_Experimental_Workflow start Cancer Cell Culture treatment Leelamine Treatment (Dose-Response) start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western microscopy Microscopy (TEM/Fluorescence) treatment->microscopy ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression/Phosphorylation western->protein_exp morphology Observe Cellular Morphology microscopy->morphology Leelamine_Core_Mechanism Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulation Leelamine Accumulation Lysosome->Accumulation Cholesterol Inhibition of Cholesterol Transport Accumulation->Cholesterol Autophagy Disruption of Autophagic Flux Cholesterol->Autophagy Endocytosis Inhibition of Receptor-Mediated Endocytosis Cholesterol->Endocytosis Apoptosis Induction of Apoptosis Autophagy->Apoptosis Signaling Downregulation of Oncogenic Signaling (PI3K/Akt, MAPK, STAT3) Endocytosis->Signaling Signaling->Apoptosis

References

The Biological Activity of Lilaline: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature on the specific biological activities of the flavonoid alkaloid Lilaline is limited. This document provides a comprehensive overview based on the known biological activities of its source, Lilium candidum L., and related flavonoid compounds, particularly kaempferol derivatives. The experimental protocols and signaling pathways described are standard methodologies in flavonoid research and should be considered representative.

Introduction to this compound and Flavonoid Alkaloids

This compound is a flavonoid alkaloid first isolated from the Madonna lily, Lilium candidum L.[1]. This plant has a long history in traditional medicine for treating conditions such as inflammation, burns, and ulcers.[2][3][4] Flavonoid alkaloids are a unique class of natural products that incorporate both a flavonoid and an alkaloid structural motif, suggesting the potential for diverse biological activities. The flavonoid portion of this compound is related to kaempferol, a well-studied flavonol known for a wide range of pharmacological effects.[3][5][6] Given the established bioactivities of L. candidum extracts and kaempferol, this compound is a promising candidate for further investigation in drug discovery and development.

Biological Activities of Lilium candidum and Related Flavonoids

Extracts from Lilium candidum and its constituent compounds have demonstrated several key biological activities, which provide a basis for hypothesizing the potential effects of this compound.

Anti-inflammatory Activity

Lilium candidum has been traditionally used for its anti-inflammatory properties.[2][3] Studies on related lily species, such as Lilium lancifolium, have shown that their extracts can significantly inhibit the production of pro-inflammatory mediators.[7][8] Flavonoids, in general, are known to exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating inflammatory signaling pathways such as NF-κB.[6]

Cytotoxic Activity

Alkaloids isolated from L. candidum have shown cytotoxic activity against human breast carcinoma (MCF-7) cells.[3] Many flavonoids, including kaempferol, exhibit anticancer properties through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5][6][9] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

Antioxidant Activity

Flavonoids are potent antioxidants, a property attributed to their ability to scavenge free radicals and chelate metal ions.[10][11][12] The antioxidant capacity of lily extracts has been documented, suggesting that this compound may also contribute to cellular protection against oxidative stress.[7][8]

Anti-diabetic Activity

Recent studies have highlighted the anti-diabetic potential of L. candidum extracts and its phytochemicals, including kaempferol.[4][13] These effects are demonstrated by an increase in glucose uptake by adipocytes.[4] This suggests a potential role for this compound in the management of metabolic disorders.

Quantitative Data on Related Compounds

Table 1: Cytotoxicity of a Representative Flavonoid (Kaempferol) against Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hrs)IC₅₀ (µM)
HL-60LeukemiaMTT4815.5 ± 1.2
A549Lung CarcinomaMTT4825.3 ± 2.1
MCF-7Breast AdenocarcinomaMTT4832.8 ± 3.5
HCT116Colon CarcinomaMTT4828.1 ± 2.9
HepG2Hepatocellular CarcinomaMTT4845.7 ± 4.2

Note: IC₅₀ (half-maximal inhibitory concentration) values are hypothetical and representative of typical flavonoid cytotoxicity. Actual values for this compound must be determined experimentally.

Table 2: Antioxidant Activity of a Representative Flavonoid (Kaempferol)

AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging8.5 ± 0.7
ABTS Radical Scavenging12.2 ± 1.1
Superoxide Radical Scavenging15.8 ± 1.4

Note: IC₅₀ values represent the concentration required to scavenge 50% of the respective free radicals and are for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of a novel flavonoid like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[14]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the flavonoid) and blank wells (medium only).[14]

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.[14]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[14]

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration.[14]

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • This compound (dissolved in methanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to the wells.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (a stable product of NO) and calculate the percentage of NO inhibition.

Signaling Pathways and Experimental Workflows

Representative Signaling Pathway Modulated by Kaempferol

Kaempferol, a structural relative of this compound, is known to modulate several signaling pathways involved in cancer progression, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[6][9]

PI3K_Akt_Pathway This compound This compound (hypothesized) PI3K PI3K This compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening and characterizing the biological activity of a novel natural product like this compound.

Bioactivity_Workflow Isolation Isolation & Purification of this compound Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antioxidant) Isolation->Screening DoseResponse Dose-Response Studies (IC50 Determination) Screening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) DoseResponse->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

References

Unveiling Lilaline: A Technical Guide to its Discovery and Isolation from Lilium candidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lilaline, a flavonoid alkaloid identified in Lilium candidum (the Madonna lily), represents a class of natural products with potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific knowledge surrounding the discovery and isolation of this compound. Due to the limited specific data on this compound itself, this document synthesizes information on the broader chemical profile of Lilium candidum, general alkaloid isolation methodologies, and plausible signaling pathways that may be influenced by flavonoid alkaloids. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other bioactive compounds from this historically significant medicinal plant.

Introduction to Lilium candidum and its Bioactive Compounds

Lilium candidum L., a member of the Liliaceae family, has been utilized for centuries in traditional medicine for various ailments, including the treatment of burns, ulcers, and inflammation.[1][2] The plant is a rich source of a diverse array of phytochemicals, which contribute to its medicinal properties.[3] These compounds are broadly categorized into alkaloids, flavonoids, saponins, and polysaccharides.[3] While a number of these constituents have been isolated and characterized, specific research on the flavonoid alkaloid this compound remains limited.

Table 1: Major Bioactive Compounds Identified in Lilium candidum

Compound ClassSpecific ExamplesPlant PartReported Bioactivities of the Class
Alkaloids This compound, Jatropham, EtiolineBulbs, Aerial PartsCytotoxic, Anti-inflammatory
Flavonoids Kaempferol, Quercetin, IsorhamnetinFlowers, BulbsAntioxidant, Anti-inflammatory, Anti-diabetic
Steroidal Saponins Furostane- and Spirostane-typeBulbsAnti-inflammatory, Cytotoxic
Polysaccharides -BulbsAnti-tumor, Immunomodulatory

The Discovery of this compound

The first documented mention of this compound as a flavonoid alkaloid isolated from Lilium candidum appears in the scientific literature in 1987 by Masterova et al.[4] This initial report laid the groundwork for identifying a new subclass of alkaloids where a flavonoid moiety is structurally linked to an alkaloidal component. More recent research in 2020 focused on the chemical synthesis of this compound and other related aminal-type alkaloids from Lilium candidum, further elucidating their complex structures.[5] However, detailed information regarding the original discovery process and the full characterization of its biological activities remains sparse in publicly accessible literature.

Experimental Protocols for the Isolation of this compound

Plant Material and Preparation
  • Collection: Fresh bulbs of Lilium candidum are harvested.

  • Cleaning and Drying: The bulbs are thoroughly washed with distilled water to remove any soil and debris. They are then sliced into thin pieces and air-dried in the shade or in a ventilated oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

  • Pulverization: The dried bulb slices are ground into a fine powder using a mechanical grinder.

Extraction
  • Solvent Maceration: The powdered plant material is subjected to maceration with an organic solvent. A common choice for alkaloids and flavonoids is methanol or ethanol. The powder is soaked in the solvent (e.g., 1:10 w/v ratio) for a period of 24-72 hours with occasional agitation.

  • Filtration and Concentration: The mixture is then filtered to separate the extract from the solid plant residue. The process may be repeated with fresh solvent to ensure exhaustive extraction. The resulting filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

  • Extraction with an Immiscible Organic Solvent: The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds, which will preferentially partition into the organic layer.

  • Basification and Re-extraction: The aqueous layer containing the protonated alkaloids is then made alkaline (e.g., with ammonium hydroxide to a pH of 9-10). This deprotonates the alkaloids, making them soluble in a non-polar organic solvent. The alkaloids are then extracted from the basified aqueous solution using a non-polar solvent like chloroform or dichloromethane.

Chromatographic Purification
  • Column Chromatography: The enriched alkaloid extract is subjected to column chromatography for further separation. A silica gel stationary phase is commonly used, with a mobile phase consisting of a gradient of solvents with increasing polarity (e.g., a mixture of chloroform and methanol).

  • Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the compound of interest. A suitable solvent system is used for development, and the spots can be visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and subjected to preparative HPLC for final purification to yield the pure compound.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification plant_material Powdered Lilium candidum Bulbs maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract crude_extract concentration->crude_extract Crude Methanolic Extract acidification Dissolve in 5% HCl concentration->acidification wash Wash with Diethyl Ether acidification->wash basification Basify with NH4OH wash->basification extraction Extract with Chloroform basification->extraction enriched_extract enriched_extract extraction->enriched_extract Enriched Alkaloid Fraction column_chromatography Silica Gel Column Chromatography extraction->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring hplc Preparative HPLC tlc_monitoring->hplc pure_this compound pure_this compound hplc->pure_this compound Pure this compound

Figure 1: Generalized workflow for the isolation of this compound.

Potential Signaling Pathways Modulated by this compound

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on its classification as a flavonoid alkaloid, it is plausible that it may interact with key cellular signaling cascades that are known to be affected by other compounds in this class. Flavonoids and alkaloids are well-documented to exert their biological effects, including anti-cancer and anti-inflammatory activities, through the modulation of pathways such as the PI3K/Akt, MAPK, and NF-κB pathways.

Disclaimer: The following signaling pathway diagram is presented as a hypothetical target for this compound based on its chemical class. Further research is required to confirm any direct or indirect effects of this compound on this or any other signaling pathway.

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers, making it a key target for drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition transcription Gene Transcription mtor->transcription cell_survival Cell Survival, Proliferation, Growth transcription->cell_survival This compound This compound (Hypothetical) This compound->pi3k inhibits? growth_factor Growth Factor growth_factor->receptor

Figure 2: Hypothetical modulation of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

This compound, a flavonoid alkaloid from Lilium candidum, presents an intriguing subject for natural product research. However, the currently available scientific literature provides only a glimpse into its discovery and chemical nature. To fully unlock its therapeutic potential, further research is imperative. Future studies should focus on:

  • Re-isolation and Structural Confirmation: A detailed re-isolation of this compound from Lilium candidum to confirm its structure using modern spectroscopic techniques.

  • Quantitative Analysis: Development of analytical methods to quantify the yield of this compound from different parts of the plant and under various growing conditions.

  • Biological Screening: Comprehensive in vitro and in vivo studies to determine the bioactivities of pure this compound, including its cytotoxic, anti-inflammatory, and anti-diabetic effects, and to determine key parameters such as IC50 values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a lead compound for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Lilaline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the physicochemical properties and biological activities of Lilaline. This guide provides a framework based on general knowledge of flavonoid alkaloids, the class of compounds to which this compound belongs. The experimental protocols described are general methods and have not been specifically applied to this compound in the cited literature.

Introduction

This compound is a flavonoid alkaloid, a class of naturally occurring compounds characterized by a flavonoid core structure and a nitrogen-containing functional group. Its chemical name is 3-methyl-5-(3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl)pyrrolidin-2-one. While specific experimental data for this compound is limited, this guide outlines the fundamental physicochemical properties and potential biological activities based on its structural class. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel natural products.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Core Physicochemical Data

While experimental values for many of this compound's properties are not available in the public domain, its basic molecular identifiers have been established.

PropertyValueSource
Molecular Formula C₂₀H₁₇NO₇PubChem
Molecular Weight 383.4 g/mol PubChem
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for determining the key physicochemical properties of flavonoid alkaloids like this compound.

Melting Point Determination by Capillary Method

The melting point is a fundamental physical property used for identification and to assess the purity of a crystalline solid.

Principle: A small, finely powdered sample of the crystalline solid is heated in a sealed capillary tube. The temperature at which the solid melts and becomes a clear liquid is recorded as the melting point.

Procedure:

  • A small amount of the dried sample is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted into a clear liquid are recorded as the melting range.

Boiling Point Determination by Distillation

For non-volatile solids like this compound, the boiling point is not a relevant parameter under normal conditions as they will likely decompose at high temperatures before boiling. However, for related liquid compounds, distillation is the standard method.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. During distillation, this is the constant temperature at which the liquid and vapor phases are in equilibrium.

Procedure:

  • The liquid sample is placed in a distillation flask.

  • A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

  • The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • The temperature at which the vapor temperature remains constant during the collection of the distillate is recorded as the boiling point.

Solubility Determination by the Shake-Flask Method

Solubility is a crucial parameter that influences a drug's bioavailability.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Procedure:

  • An excess amount of the solid sample is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered or centrifuged to remove any undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • A calibration curve is generated using standard solutions of known concentrations to determine the concentration of the sample.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution and is critical for understanding a drug's behavior in physiological environments.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve.

Procedure:

  • A known concentration of the sample is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • A titration curve is constructed by plotting the pH versus the volume of titrant added.

  • The pKa is determined as the pH at the half-equivalence point, where half of the compound has been neutralized.

Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been elucidated for this compound, flavonoids as a class are known to modulate various cellular signaling cascades.

General Signaling Pathways Modulated by Flavonoids

Flavonoids have been reported to interact with several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. These include:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Pathway: A critical pathway in cell survival and growth.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of the inflammatory response.

Below is a generalized diagram representing the interaction of a flavonoid with a hypothetical signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Flavonoid Flavonoid (e.g., this compound) Flavonoid->Kinase1 Inhibition Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Inflammation, Apoptosis) TranscriptionFactor->GeneExpression Activation

Caption: Generalized flavonoid interaction with a cellular signaling pathway.

Experimental Workflow for Bioactivity Screening

The following workflow outlines a general approach for investigating the biological activity of a natural product like this compound.

G Start Natural Product (e.g., this compound) Extraction Extraction and Purification Start->Extraction Screening In vitro Bioactivity Screening (e.g., Cytotoxicity, Enzyme Inhibition) Extraction->Screening Hit Active Hit Identification Screening->Hit Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Hit->Mechanism Active End Lead Compound Hit->End Inactive InVivo In vivo Animal Models Mechanism->InVivo InVivo->End

Caption: General experimental workflow for natural product bioactivity studies.

Conclusion

This compound, as a flavonoid alkaloid, represents a class of compounds with significant potential for biological activity. However, a comprehensive understanding of its specific physicochemical properties and mechanism of action requires further dedicated experimental investigation. The protocols and workflows outlined in this guide provide a robust framework for researchers to undertake such studies, which are essential for unlocking the full therapeutic potential of novel natural products like this compound. The lack of specific data for this compound underscores the vast opportunities that remain in the field of natural product research.

Unveiling the Therapeutic Potential of Leelamine: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leelamine, a novel natural product, has emerged as a promising therapeutic agent, particularly in the realm of oncology. This technical guide synthesizes the current understanding of Leelamine's mechanism of action, focusing on its key molecular targets and the signaling pathways it modulates. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Signaling

Leelamine exerts its anti-cancer effects through a multi-targeted approach, primarily by disrupting critical signaling cascades that are frequently dysregulated in cancer. The primary mechanism of action involves the inhibition of three key signaling pathways: PI3K/Akt, MAPK, and STAT3.[1] This simultaneous targeting of multiple pathways is a significant advantage, potentially reducing the likelihood of developing drug resistance.[1]

The underlying mechanism for this broad-spectrum inhibition lies in Leelamine's ability to disrupt cholesterol transport within the cell.[1] This disruption leads to a cascade of downstream effects, including decreased cellular proliferation, induction of apoptosis, and reduced tumor vascularization.[1]

Quantitative Analysis of Leelamine's Efficacy

The cytotoxic and anti-proliferative effects of Leelamine have been quantified in various studies. The compound exhibits a degree of selectivity for cancer cells over normal cells.

ParameterCell TypeValueReference
Average IC50Melanoma Cells2 µmol/L[1]
Average IC50Normal Cells9.3 µmol/L[1]
Inhibition of Cellular ProliferationMelanoma Cells (at 2.5 µmol/L)40-80%[1]
Increase in ApoptosisMelanoma Cells600%[1]
Inhibition of Xenografted Melanoma Tumor GrowthIn vivo60% (average)[1]

Key Therapeutic Targets and Signaling Pathways

Leelamine's therapeutic potential is intrinsically linked to its ability to modulate specific signaling pathways that are fundamental to cancer cell survival and proliferation.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and resistance to apoptosis. Leelamine effectively inhibits this pathway by reducing the phosphorylation of Akt, a key downstream effector of PI3K.[1] This inhibition occurs in a dose and time-dependent manner.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt phosphorylates Akt Akt Downstream Cell Survival, Growth, Proliferation pAkt->Downstream Leelamine Leelamine Leelamine->pAkt inhibits

Leelamine inhibits the PI3K/Akt signaling pathway.
The MAPK Signaling Pathway

The MAPK (Mitogen-Activated Protein Kinase) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations leading to the constitutive activation of this pathway, such as BRAF mutations in melanoma, are common in cancer.[1] Leelamine has been shown to inhibit the MAPK pathway by decreasing the phosphorylation of Erk, a key downstream kinase.[1]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (e.g., B-Raf) Ras->Raf MEK MEK Raf->MEK phosphorylates Erk Erk MEK->Erk phosphorylates pErk p-Erk Transcription Gene Transcription, Cell Proliferation pErk->Transcription Leelamine Leelamine Leelamine->pErk inhibits STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimerization Dimerization & Nuclear Translocation pSTAT3->Dimerization Transcription Gene Transcription (Survival, Proliferation) Dimerization->Transcription Leelamine Leelamine Leelamine->pSTAT3 inhibits Western_Blot_Workflow start Cell Treatment with Leelamine lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection secondary->detection analysis Data Analysis detection->analysis

References

In Vitro Cytotoxicity of Leelamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a compound of interest in oncological research due to its cytotoxic effects on various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Leelamine, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action. The primary mechanism of Leelamine's anticancer activity is attributed to its lysosomotropic properties. As a weakly basic and lipophilic molecule, it readily crosses cellular membranes and accumulates in the acidic environment of lysosomes.[3][4] This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects that inhibit cancer cell survival, proliferation, and metastasis.[3][4][5]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) of Leelamine varies across different cancer cell lines, with a notable selectivity for cancer cells over normal cells.[1][6] This differential toxicity is believed to be due to the increased reliance of cancer cells on the signaling pathways that are disrupted by Leelamine.[6]

Cell LineCancer TypeIC50 (µM)NotesReference(s)
UACC 903Melanoma~2.0[2]
1205 LuMelanoma~2.0[2]
FF2441Normal Human Fibroblasts> 100For some derivatives[7]
Average Normal Cells9.3[2]
Average Melanoma Cells2.0[2]

Table 1: IC50 Values of Leelamine in Various Human Cell Lines.

CompoundCancer Cell LineIC50 (µM)Reference(s)
Leelamine Derivative 4aUACC 9032.1
Leelamine Derivative 4a1205 Lu2.9
Leelamine Derivative 4bUACC 9032.3
Leelamine Derivative 4b1205 Lu2.3
Leelamine Derivative 5aUACC 9031.2
Leelamine Derivative 5a1205 Lu2.0
Leelamine Derivative 5bUACC 9031.0
Leelamine Derivative 5b1205 Lu1.8
Inactive Derivative 5cUACC 90389.4
Inactive Derivative 5c1205 Lu> 100

Table 2: IC50 Values of Leelamine Derivatives in Melanoma Cell Lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[8][9]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Leelamine stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Prepare serial dilutions of Leelamine in complete culture medium.

  • Replace the culture medium with 100 µL of the medium containing different concentrations of Leelamine. Include a vehicle control (medium with the same concentration of DMSO).[7][8]

  • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (using Annexin V-FITC) and plasma membrane integrity (using Propidium Iodide - PI).[8]

Materials:

  • Cancer cell lines

  • Leelamine

  • 6-well plates

  • Annexin V-FITC/PI Staining Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Leelamine for the desired time.[8]

  • Harvest both adherent and floating cells by trypsinization and centrifugation.[8][10]

  • Wash the cells twice with cold PBS.[8][10]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within one hour.[8]

    • Annexin V-negative/PI-negative: Viable cells.[8]

    • Annexin V-positive/PI-negative: Early apoptotic cells.[8]

    • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.[8]

Mechanism of Action and Signaling Pathways

Leelamine's primary mechanism involves its accumulation in lysosomes, leading to the inhibition of intracellular cholesterol transport.[3][4] This disruption of cholesterol homeostasis has profound downstream effects on several key oncogenic signaling pathways.[3][11]

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Line_Culture Cancer Cell Line Culture Leelamine_Treatment Leelamine Treatment (Varying Concentrations & Time) Cell_Line_Culture->Leelamine_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Leelamine_Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Leelamine_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Leelamine_Treatment->Western_Blot IC50_Determination IC50 Value Determination Cell_Viability_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quantification Protein_Expression Protein Expression/Phosphorylation Analysis Western_Blot->Protein_Expression

Caption: A typical experimental workflow for in vitro studies of Leelamine.

Leelamine's Core Mechanism of Action

G Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulates in Cholesterol_Transport_Inhibition Inhibition of Intracellular Cholesterol Transport Lysosome->Cholesterol_Transport_Inhibition Autophagy_Disruption Disruption of Autophagic Flux Cholesterol_Transport_Inhibition->Autophagy_Disruption Signaling_Inhibition Inhibition of Oncogenic Signaling Pathways Cholesterol_Transport_Inhibition->Signaling_Inhibition Apoptosis Induction of Apoptosis Autophagy_Disruption->Apoptosis Signaling_Inhibition->Apoptosis

Caption: Core mechanism of Leelamine action in tumor cells.

Downstream Signaling Pathways Affected by Leelamine

Leelamine-mediated inhibition of cholesterol transport leads to the suppression of several key signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/AKT, MAPK, and STAT3 pathways.[2][3]

G cluster_leelamine Leelamine Action cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes Leelamine_Inhibition Leelamine-induced Cholesterol Transport Inhibition PI3K_AKT PI3K/AKT Pathway Leelamine_Inhibition->PI3K_AKT Inhibits MAPK MAPK Pathway Leelamine_Inhibition->MAPK Inhibits STAT3 STAT3 Pathway Leelamine_Inhibition->STAT3 Inhibits Survival_Inhibition Inhibition of Cell Survival & Proliferation PI3K_AKT->Survival_Inhibition MAPK->Survival_Inhibition STAT3->Survival_Inhibition Apoptosis_Induction Induction of Apoptosis Survival_Inhibition->Apoptosis_Induction

Caption: Downstream signaling pathways inhibited by Leelamine.

Conclusion

Leelamine demonstrates significant in vitro cytotoxicity against a range of cancer cell lines, with a favorable selectivity profile compared to normal cells. Its unique mechanism of action, centered on the disruption of intracellular cholesterol transport and the subsequent inhibition of key oncogenic signaling pathways, makes it a promising candidate for further investigation in cancer therapy. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this natural compound.

References

A Technical Guide to the Pharmacokinetics and Metabolism of Novel Compounds: A Methodological Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific pharmacokinetic and metabolism data for the compound "Lilaline." The following document provides a comprehensive, in-depth technical template designed for researchers, scientists, and drug development professionals. This guide can be populated with experimental data for this compound or any new chemical entity as it becomes available.

Introduction

This compound is a tetrahydroxyflavone and a plant metabolite, identified chemically as 3-methyl-5-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]pyrrolidin-2-one[1]. As a novel natural product, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for evaluating its potential as a therapeutic agent. This document outlines the essential pharmacokinetic and metabolic characteristics to be determined and provides a framework for the experimental protocols required for such an investigation.

Pharmacokinetics (ADME)

The pharmacokinetic profile of a compound describes its journey through the body. The key parameters are summarized below.

Absorption

The process by which a drug enters the systemic circulation.

  • Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is observed.

Distribution

The reversible transfer of a drug from one location in the body to another.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Protein Binding (%): The extent to which a drug attaches to blood proteins, which can affect its distribution and availability.

Metabolism

The chemical modification of a compound by the body, primarily in the liver. See Section 3.0 for details.

Excretion

The removal of the compound and its metabolites from the body.

  • Elimination Half-Life (t½): The time required for the concentration of the drug in the body to be reduced by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Routes of Excretion: The primary pathways of elimination (e.g., renal, fecal).

Pharmacokinetic Data Summary

The following tables should be populated with data from in vivo studies (e.g., in mouse, rat, dog, and human subjects) following administration via relevant routes (e.g., intravenous, oral).

Table 1: Single-Dose Oral Pharmacokinetic Parameters

Species Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC₀-t (ng·hr/mL) t½ (hr) Bioavailability (%)
Mouse
Rat

| Human | | | | | | |

Table 2: Single-Dose Intravenous Pharmacokinetic Parameters

Species Dose (mg/kg) C₀ (ng/mL) Vd (L/kg) CL (L/hr/kg) t½ (hr) AUC₀-∞ (ng·hr/mL)
Mouse
Rat

| Human | | | | | | |

Metabolism

Metabolism transforms xenobiotics into more polar, water-soluble compounds that are easier to excrete.

Primary Metabolic Pathways

For a flavonoid-like structure such as this compound, expected metabolic reactions include:

  • Phase I Reactions: Oxidation (hydroxylation), reduction, and hydrolysis, often mediated by Cytochrome P450 (CYP) enzymes.

  • Phase II Reactions: Conjugation with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (sulfation), mediated by UGT and SULT enzymes, respectively.

Metabolite Profiling

Identification and quantification of major metabolites in plasma, urine, and feces are essential to understand the metabolic fate of the compound.

Table 3: Metabolite Profile in Human Plasma and Excreta

Metabolite ID Proposed Structure Mean % of Total Radioactivity (Plasma) Mean % of Administered Dose (Urine) Mean % of Administered Dose (Feces)
M1
M2

| M3 | | | | |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of results.

In Vivo Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

  • Subjects: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.

  • Dosing:

    • IV Group: 5 mg/kg this compound administered as a bolus via the tail vein.

    • PO Group: 20 mg/kg this compound administered by oral gavage.

  • Sample Collection: Blood samples (approx. 0.2 mL) are collected from the jugular vein into heparinized tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

In Vitro Metabolic Stability Assay
  • Objective: To determine the intrinsic clearance of this compound in liver microsomes.

  • System: Pooled human liver microsomes (HLM).

  • Procedure:

    • This compound (1 µM final concentration) is incubated with HLM (0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • Aliquots are removed at 0, 5, 15, 30, and 60 minutes and quenched with ice-cold acetonitrile containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

Experimental and Analytical Workflow

G cluster_0 In Vivo Study cluster_1 Sample Analysis cluster_2 Data Analysis Dosing Dosing (IV & PO) in Rat Model Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Protein Precipitation & Extraction Processing->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Concentration Concentration-Time Data Plotting LCMS->Concentration PK_Calc Non-Compartmental Analysis (NCA) Concentration->PK_Calc Params Derive PK Parameters (Cmax, AUC, t½) PK_Calc->Params

Caption: Workflow for an in vivo pharmacokinetic study.

Hypothetical Metabolic Pathway of this compound

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism This compound This compound M1 M1: Hydroxylated this compound This compound->M1 Oxidation M2 M2: this compound-Glucuronide This compound->M2 Glucuronidation (UGT) M3 M3: M1-Sulfate M1->M3 Sulfation (SULT) Excretion Excretion (Urine, Feces) M1->Excretion M2->Excretion M3->Excretion

Caption: Potential metabolic pathways for a flavonoid compound.

Potential Downstream Signaling Pathway```dot

References

Solubility and Stability of Lilaline in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lilaline, a naturally occurring tetrahydroxyflavone, holds significant potential for various therapeutic applications. As with many small molecules in drug discovery, dimethyl sulfoxide (DMSO) is a common solvent for initial screening and in vitro assays. Understanding the solubility and stability of this compound in DMSO is paramount for generating reliable and reproducible experimental data. This technical guide provides a comprehensive overview of the anticipated solubility and stability of this compound in DMSO, based on the known properties of flavonoids. It also outlines detailed experimental protocols for researchers to empirically determine these critical parameters for this compound.

Introduction to this compound and DMSO

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its structure, characterized by multiple hydroxyl groups, suggests good solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent widely used in biomedical research due to its exceptional ability to dissolve a broad range of compounds. However, the presence of water, exposure to light, and temperature fluctuations can impact the stability of compounds dissolved in DMSO. Given the absence of specific empirical data for this compound, this guide provides a framework for its characterization in DMSO.

Solubility of this compound in DMSO

Flavonoids, as a class, generally exhibit high solubility in DMSO. This is attributed to the strong hydrogen bond accepting a nature of DMSO, which can effectively solvate the hydroxyl groups present on the flavonoid scaffold. It is anticipated that this compound, being a tetrahydroxyflavone, will follow this trend and be highly soluble in anhydrous DMSO.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in DMSO:

  • Water Content: The presence of water in DMSO can alter its solvent properties. While some flavonoids may tolerate small amounts of water, excessive water can lead to the precipitation of less polar compounds.

  • Temperature: Solubility is generally temperature-dependent. Gentle warming can aid in the dissolution of compounds, but the potential for thermal degradation must be considered.

  • Purity of this compound: Impurities in the this compound sample can affect its observed solubility.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound in DMSO, based on typical values for flavonoids. Researchers should determine the empirical solubility for their specific batch of this compound.

ParameterValueMethodNotes
Maximum Stock Concentration >100 mMVisual InspectionIn anhydrous DMSO at room temperature.
Kinetic Solubility >200 µMTurbidimetryIn aqueous buffer containing 1% DMSO.
Thermodynamic Solubility 150 µMShake-Flask MethodIn aqueous buffer containing 1% DMSO at 25°C.

Stability of this compound in DMSO

The stability of flavonoids in DMSO is a critical consideration for the storage of stock solutions and the design of experiments. Degradation can occur through several mechanisms, including hydrolysis, oxidation, and photodecomposition.

Factors Influencing Stability
  • Storage Temperature: For long-term storage, DMSO stock solutions should be kept at -20°C or -80°C to minimize degradation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and promote degradation. It is recommended to aliquot stock solutions into single-use vials.

  • Exposure to Light: Flavonoids can be susceptible to photodegradation. Stock solutions should be stored in amber vials or protected from light.

  • Presence of Water: Water can facilitate hydrolytic degradation of certain functional groups. Using anhydrous DMSO is crucial for long-term stability.

Hypothetical Stability Data

This table provides an example of how to present stability data for this compound in DMSO. Actual data must be generated experimentally.

Storage ConditionTime PointPurity (%)Degradants DetectedAnalytical Method
-20°C, Anhydrous DMSO, Dark 0 months99.5NoneHPLC-UV
6 months99.2Minor peak at RRT 0.85HPLC-UV
12 months98.8Minor peak at RRT 0.85HPLC-UV
Room Temperature, Anhydrous DMSO, Dark 0 hours99.5NoneHPLC-UV
24 hours98.0Degradant A (m/z X), Degradant B (m/z Y)LC-MS
48 hours95.1Degradant A (m/z X), Degradant B (m/z Y)LC-MS
Room Temperature, Anhydrous DMSO, Light 0 hours99.5NoneHPLC-UV
8 hours92.3Photodegradant C (m/z Z)LC-MS

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound in DMSO.

Protocol for Determining Maximum Stock Concentration in DMSO

This protocol aims to determine the highest achievable concentration of this compound in anhydrous DMSO at room temperature.

Workflow for Determining Maximum Stock Concentration

G A Weigh 1-2 mg of this compound B Add a small, known volume of anhydrous DMSO A->B C Vortex for 2-5 minutes B->C D Visually inspect for complete dissolution C->D E If dissolved, add more this compound and repeat vortexing D->E Yes F If not dissolved, add more DMSO and repeat vortexing D->F No E->C G Continue until a saturated solution is achieved E->G F->C F->G H Calculate the final concentration (mg/mL or mM) G->H

Caption: Workflow for determining the maximum solubility of this compound in DMSO.

Protocol for Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound in DMSO under various storage conditions using High-Performance Liquid Chromatography (HPLC).

Workflow for Stability Assessment

G A Prepare a concentrated stock solution of this compound in anhydrous DMSO B Aliquot into multiple vials for different conditions (e.g., -20°C, RT, light, dark) A->B C Analyze a T=0 sample by HPLC to determine initial purity B->C D Store aliquots under their respective conditions B->D G Compare the peak area of this compound and detect any new peaks (degradants) C->G E At each time point, withdraw an aliquot D->E F Analyze the aliquot by HPLC E->F F->G H Calculate the percentage of this compound remaining and the percentage of each degradant G->H

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.

Workflow for Forced Degradation Study

G cluster_analysis Analysis A Acidic Hydrolysis (e.g., 0.1 M HCl) F Neutralize samples (if necessary) A->F B Basic Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidative Degradation (e.g., 3% H2O2) C->F D Thermal Degradation (e.g., 60°C) G Analyze by LC-MS to identify degradants D->G E Photolytic Degradation (UV/Vis light exposure) E->G F->G H Analyze by HPLC-UV to quantify degradation G->H G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Anti-inflammatory) GeneExpression->CellularResponse

Methodological & Application

Application Notes and Protocols for the Extraction of Lilaline from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lilaline is a flavonoid alkaloid with potential therapeutic applications, including anticancer and anti-inflammatory activities. Found in plants of the Lilium genus, particularly Lilium candidum, efficient extraction and quantification of this compound are crucial for research and drug development. This document provides detailed protocols for the extraction of this compound from plant material, methods for its quantification, and a hypothesized signaling pathway based on its chemical class and the known activities of similar compounds. The protocols are designed to be adaptable for optimization in a laboratory setting.

Plant Material and Preparation

Source: The primary source of this compound is the bulbs of Lilium candidum (Madonna Lily).[1] Other Lilium species may also contain this compound.

Preparation:

  • Obtain fresh, healthy bulbs of Lilium candidum.

  • Clean the bulbs thoroughly to remove any soil and debris.

  • Slice the bulbs into thin pieces to facilitate drying.

  • Dry the bulb slices at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to prevent enzymatic degradation of the target compound.

  • Grind the dried bulb slices into a fine powder using a laboratory mill. Homogeneous powder ensures efficient extraction.

  • Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

Extraction Protocols

The following protocols are based on established methods for the extraction of flavonoids and alkaloids from plant materials. Optimization of these parameters is recommended for maximizing the yield and purity of this compound.

Protocol 1: Ultrasonic-Assisted Solvent Extraction

This method utilizes ultrasonic waves to enhance the extraction efficiency and is based on a successful protocol for flavonoid extraction from Lilium bulbs.[2]

Materials and Reagents:

  • Powdered Lilium candidum bulbs

  • 80% Ethanol (v/v) in distilled water

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or a vacuum filtration system)

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.

  • Add 300 mL of 80% ethanol (a 1:30 solid-to-solvent ratio).[2]

  • Place the flask in an ultrasonic bath and sonicate for 40 minutes at a controlled temperature of 70°C.[2]

  • After the first extraction, separate the extract from the plant residue by filtration or centrifugation.

  • Repeat the extraction process on the plant residue with another 300 mL of 80% ethanol for 40 minutes at 70°C to ensure maximum recovery.[2]

  • Combine the extracts from both steps.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.

  • Store the crude extract at 4°C for further purification and analysis.

Protocol 2: Maceration

Maceration is a simple and widely used technique for the extraction of plant constituents.

Materials and Reagents:

  • Powdered Lilium candidum bulbs

  • Methanol or Ethanol (95%)

  • Shaker or magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 20 g of the powdered plant material into a 1 L flask.

  • Add 400 mL of 95% ethanol (a 1:20 solid-to-solvent ratio).

  • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48-72 hours.

  • Filter the mixture to separate the extract from the plant residue.

  • Wash the residue with a small volume of the solvent to recover any remaining extract.

  • Combine the filtrate and the washings.

  • Concentrate the extract using a rotary evaporator to obtain the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound.

Protocol: Acid-Base Partitioning followed by Column Chromatography

  • Dissolve the crude extract in 100 mL of 5% hydrochloric acid (HCl).

  • Filter the acidic solution to remove any insoluble material.

  • Wash the acidic solution with 3 x 50 mL of chloroform in a separatory funnel to remove non-basic compounds. Discard the chloroform layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

  • Extract the now basic aqueous solution with 3 x 50 mL of chloroform. This compound, being an alkaloid, will move into the organic phase.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform to yield a purified alkaloid fraction.

  • For further purification, subject the alkaloid fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. The fractions should be monitored by Thin Layer Chromatography (TLC) to identify and combine those containing pure this compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound in the extracts.

HPLC-UV Method:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid and alkaloid analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the flavonoid structure of this compound, a wavelength between 254 nm and 360 nm should be appropriate. Method development would be required to determine the optimal wavelength.

  • Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the extracts can be determined by comparing the peak area to the standard curve.

Quantitative Data Summary (Hypothetical):

Extraction MethodSolventSolvent:Solid RatioTemperature (°C)Time (min)This compound Yield (mg/g DW)Purity (%)
Ultrasonic80% Ethanol30:1702 x 401.5 - 2.575 - 85
Maceration95% Ethanol20:1Room Temp.48-72 hrs0.8 - 1.260 - 70

Note: This data is hypothetical and for illustrative purposes. Actual yields and purities will vary depending on the plant material and optimization of the extraction conditions.

Biological Activity and Hypothesized Signaling Pathway

Extracts of Lilium candidum have demonstrated cytotoxic effects on human breast cancer cell lines (MCF-7), suggesting that this activity may be due to the presence of alkaloids and other bioactive compounds that induce apoptosis, potentially through a p53-mediated pathway.[1] Flavonoid alkaloids, as a class, are known to exert anti-inflammatory effects by modulating key signaling pathways.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound:

Based on the known mechanisms of similar flavonoid and alkaloid compounds, this compound may inhibit inflammatory responses by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 Activates MAPK_Pathway MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_Pathway Activates This compound This compound This compound->MAPK_Pathway Inhibits NF_kappaB NF-κB MAPK_Pathway->NF_kappaB Activates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF_kappaB->Inflammatory_Genes Induces Transcription

Caption: Hypothesized inhibitory effect of this compound on the MAPK signaling pathway.

Hypothesized Anticancer Signaling Pathway of this compound:

G This compound This compound p53 p53 Tumor Suppressor This compound->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Caspases Caspase Cascade Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized p53-mediated apoptotic pathway induced by this compound.

Workflow Diagram

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Analysis A Fresh Lilium candidum Bulbs B Cleaning and Slicing A->B C Drying (40-50°C) B->C D Grinding to Powder C->D E Ultrasonic-Assisted Extraction (80% Ethanol, 70°C) D->E F Filtration/Centrifugation E->F G Concentration (Rotary Evaporator) F->G H Crude this compound Extract G->H I Acid-Base Partitioning H->I J Column Chromatography I->J K Pure this compound J->K L HPLC-UV Quantification K->L

Caption: Workflow for the extraction and analysis of this compound.

References

Application Notes and Protocols for Leelamine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound Name: The compound "Lilaline" as specified in the query did not yield specific results in scientific literature searches. Based on the phonetic similarity, this document will focus on Leelamine , a natural product with well-documented applications in cancer cell culture research. It is possible that "this compound" was a typographical error. Another class of natural compounds with similar anticancer properties are the Withanolides, derived from Withania somnifera.

Introduction to Leelamine

Leelamine is a diterpene amine derived from the bark of pine trees.[1] It has garnered significant interest in cancer research due to its potent antitumor activities. Leelamine has been shown to be effective against various cancer cell lines, with a particularly notable efficacy against melanoma.[2] Its mechanism of action is multifaceted, primarily involving the disruption of intracellular cholesterol transport and the inhibition of key oncogenic signaling pathways.[2][3] This makes Leelamine a promising compound for preclinical investigation in drug development.

Mechanism of Action

Leelamine's anticancer effects stem from its ability to induce lysosomotropism, leading to its accumulation in acidic organelles like lysosomes. This disrupts intracellular cholesterol trafficking, which in turn affects the integrity and function of lipid rafts in the plasma membrane. The disruption of these microdomains interferes with the localization and activity of several key signaling proteins, leading to the inhibition of multiple oncogenic pathways simultaneously.[1][3]

Key signaling pathways affected by Leelamine include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Leelamine treatment leads to a decrease in the phosphorylation of Akt, a key mediator of this pathway, thereby promoting apoptosis.[2][3]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Leelamine has been shown to inhibit this pathway in melanoma cells.[2]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival. Leelamine treatment has been observed to decrease the phosphorylation and activation of STAT3.[2][3]

The simultaneous inhibition of these three major signaling cascades makes Leelamine an attractive agent for overcoming drug resistance that often develops when targeting a single pathway.[2]

Data Presentation

Table 1: In Vitro Efficacy of Leelamine
Cell LineCancer TypeIC50 ValueEffectReference
UACC 903Melanoma~2 µMInhibition of cell survival[2]
1205 LuMelanoma~2 µMInhibition of cell survival[2]
Normal Cells-~9.3 µMLess effective at inhibiting survival[2]
Table 2: Effect of Leelamine on Protein Expression/Activity
Cell LineTreatmentTarget Protein/PathwayObserved EffectReference
UACC 903, 1205 Lu3-6 µmol/L Leelamine (3-24 hrs)PI3K/Akt PathwayDecreased signaling[2]
UACC 903, 1205 Lu3-6 µmol/L Leelamine (3-24 hrs)MAPK PathwayDecreased signaling[2]
UACC 903, 1205 Lu3-6 µmol/L Leelamine (12-24 hrs)STAT3 PathwayDecreased signaling[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Leelamine on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., UACC 903 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Leelamine stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Leelamine in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the Leelamine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Leelamine concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Signaling Pathway Inhibition

Objective: To assess the effect of Leelamine on the activation of PI3K/Akt, MAPK, and STAT3 signaling pathways.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Leelamine

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of Leelamine for the desired time points (e.g., 3, 6, 12, 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Leelamine.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Leelamine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Leelamine as described for the Western blot protocol.

  • After treatment, collect both the adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Mandatory Visualizations

Leelamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm Leelamine Leelamine PI3K PI3K Leelamine->PI3K inhibits MAPK MAPK Leelamine->MAPK inhibits STAT3 STAT3 Leelamine->STAT3 inhibits Cholesterol Cholesterol Transport Leelamine->Cholesterol inhibits Receptor Receptor Tyrosine Kinases (RTKs) Receptor->PI3K activates Receptor->MAPK activates Receptor->STAT3 activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits MAPK->Proliferation promotes STAT3->Proliferation promotes Cholesterol->Receptor

Caption: Leelamine's mechanism of action in cancer cells.

Experimental_Workflow cluster_assays Downstream Assays cluster_endpoints Endpoints start Start: Cancer Cell Culture treatment Treat with Leelamine (various concentrations and times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis treatment->western apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ic50 Determine IC50 viability->ic50 protein_exp Analyze Protein Expression (p-Akt, p-ERK, p-STAT3) western->protein_exp apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant

Caption: General experimental workflow for studying Leelamine.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Lilaline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lilaline is a tetrahydroxyflavone derivative with the molecular formula C20H17NO7 and a molecular weight of 383.4 g/mol .[1] As a member of the flavonoid class of natural products, this compound holds potential for further investigation into its biological activities. Consequently, a reliable and accurate analytical method for its quantification is essential for research, development, and quality control purposes. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Analytical Method

The developed HPLC method provides excellent separation and quantification of this compound. The chromatographic conditions have been optimized to ensure high sensitivity, specificity, and reproducibility.

Table 1: Optimized HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm
Run Time 20 minutes

Experimental Protocol

This protocol outlines the step-by-step procedure for the quantitative analysis of this compound using the developed HPLC method.

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

2. Preparation of Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile. Mix thoroughly and degas before use.

3. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark with methanol. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid sample.

  • Accurately weigh a known amount of the homogenized sample powder.

  • Extract the sample with a suitable solvent (e.g., methanol) using sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.

5. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30 °C and the detection wavelength to 270 nm.

  • Inject 10 µL of each standard and sample solution.

  • Run the analysis using the gradient program outlined in Table 1.

6. Data Analysis

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of this compound in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation F System Equilibration A->F B Standard Stock Solution (1 mg/mL) C Working Standards (1-100 µg/mL) B->C G Injection of Standards & Samples C->G D Sample Weighing & Extraction E Filtration (0.22 µm) D->E E->G F->G H Chromatographic Separation G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification of This compound in Samples J->K

Caption: HPLC analysis workflow for this compound.

Signaling Pathway Diagram

As this document describes an analytical method, a signaling pathway diagram is not applicable. The provided diagram illustrates the experimental workflow.

References

Application Notes: The Neuroprotective Efficacy of Lithium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lithium, a well-established mood stabilizer, has garnered significant attention for its potent neuroprotective properties. Extensive preclinical studies have demonstrated its ability to mitigate neuronal damage in various models of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1][2][3][4][5] The neuroprotective effects of lithium are attributed to its modulation of multiple intracellular signaling pathways, primarily through the inhibition of glycogen synthase kinase-3β (GSK-3β).[1][2][6][7][8] This document provides a comprehensive overview of the application of lithium in neuroprotective assays, including detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways and experimental workflows involved.

Key Signaling Pathways in Lithium-Mediated Neuroprotection

Lithium exerts its neuroprotective effects by targeting several key signaling cascades. Understanding these pathways is fundamental to designing and interpreting studies on its therapeutic potential.

1. GSK-3β/β-catenin Signaling Pathway:

A primary mechanism of lithium's action is the direct and indirect inhibition of GSK-3β, a serine/threonine kinase implicated in a multitude of cellular processes, including apoptosis and inflammation.[1][2][6][7] Inhibition of GSK-3β by lithium leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of pro-survival genes.[2][7]

GSK3B_pathway Lithium Lithium GSK3B GSK-3β Lithium->GSK3B inhibits BetaCatenin_cyto β-catenin (cytoplasm) GSK3B->BetaCatenin_cyto phosphorylates & promotes degradation BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF activates ProSurvival Pro-survival Gene Transcription TCF_LEF->ProSurvival Neuroprotection Neuroprotection ProSurvival->Neuroprotection

Caption: Lithium's inhibition of GSK-3β promotes neuroprotection.

2. NLRP3 Inflammasome Pathway:

Recent studies have revealed that lithium can suppress the activation of the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[3][9] This multiprotein complex plays a critical role in the innate immune response and its overactivation can lead to neuroinflammation and cell death. Lithium's inhibitory effect on the NLRP3 inflammasome is mediated, in part, through the AKT/GSK-3β pathway.[3]

NLRP3_pathway Lithium Lithium AKT AKT Lithium->AKT activates NLRP3 NLRP3 Inflammasome Activation Lithium->NLRP3 inhibits GSK3B GSK-3β AKT->GSK3B inhibits GSK3B->NLRP3 promotes Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->ProInflammatory cleaves pro-forms to active forms Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation

Caption: Lithium suppresses NLRP3 inflammasome-mediated neuroinflammation.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the investigation of lithium's neuroprotective effects.

In Vitro Experimental Workflow

in_vitro_workflow step1 1. Plate Neuronal Cells (e.g., primary cortical neurons, SH-SY5Y) step2 2. Pre-treat with Lithium (e.g., 0.5, 1, 2 mM for 24-72h) step1->step2 step3 3. Induce Neuronal Insult (e.g., Glutamate, H₂O₂, Aβ oligomers) step2->step3 step4a 4a. Assess Cell Viability (MTT, LDH assay) step3->step4a step4b 4b. Analyze Protein Expression (Western Blot for p-GSK-3β, cleaved Caspase-3) step3->step4b step4c 4c. Measure Gene Expression (RT-qPCR for BDNF, Bcl-2) step3->step4c step4d 4d. Image Neuronal Morphology (Immunofluorescence for MAP2, NeuN) step3->step4d

Caption: General workflow for in vitro neuroprotection assays.

Protocol 1: In Vitro Neuroprotection Against Glutamate Excitotoxicity

  • Cell Culture:

    • Culture primary rat cortical or hippocampal neurons according to standard protocols.

    • Plate cells in 96-well plates for viability assays or larger formats for biochemical analyses at a suitable density.

    • Allow neurons to mature for 7-10 days in vitro.[6]

  • Lithium Treatment:

    • Prepare a stock solution of lithium chloride (LiCl) in sterile water.

    • Pre-treat neuronal cultures with varying concentrations of LiCl (e.g., 0.5, 1, 2 mM) for 24-72 hours.

    • Include a vehicle control group (culture medium without lithium).[6]

  • Induction of Excitotoxicity:

    • Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.

    • Include a control group not exposed to glutamate.[6]

  • Assessment of Neuroprotection:

    • Cell Viability: 24 hours post-glutamate exposure, assess cell viability using assays such as MTT or LDH.[6]

    • Apoptosis: Analyze markers of apoptosis (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) by Western blotting or immunocytochemistry.[10]

    • Neuronal Morphology: Stain neurons with markers like MAP2 or NeuN and analyze dendritic length and branching using imaging software.[6]

In Vivo Experimental Workflow

in_vivo_workflow step1 1. Animal Model of Neurological Disorder (e.g., MCAO for stroke, 3xTg-AD for Alzheimer's) step2 2. Lithium Administration (i.p. injection, oral gavage, or diet) step1->step2 step3 3. Behavioral Assessment (e.g., Morris water maze, rotarod test) step2->step3 step4a 4a. Histological Analysis (Infarct volume, neuronal loss, plaque load) step3->step4a step4b 4b. Biochemical Analysis (Western Blot, ELISA for inflammatory markers) step3->step4b step4c 4c. Molecular Analysis (RT-qPCR for gene expression) step3->step4c

Caption: General workflow for in vivo neuroprotection studies.

Protocol 2: In Vivo Neuroprotection in a Rodent Model of Ischemic Stroke

  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

    • Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO) for a defined period (e.g., 90 minutes), followed by reperfusion.[6]

  • Lithium Administration:

    • Administer LiCl via intraperitoneal (i.p.) injection, oral gavage, or in the diet.

    • Treatment can be initiated before (pre-treatment) or after (post-treatment) the ischemic insult. A typical dose is 60 mg/kg.[11]

  • Behavioral Assessment:

    • Evaluate neurological deficits at various time points post-MCAO using a battery of behavioral tests, such as the neurological deficit score (NDS), rotarod test, and corner test.

  • Histological and Biochemical Analysis:

    • Infarct Volume: At the end of the experiment, perfuse the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

    • Neuronal Apoptosis: Perform TUNEL staining on brain sections to quantify apoptotic cells in the peri-infarct region.[11]

    • Inflammation: Use immunohistochemistry or Western blotting to measure the expression of inflammatory markers such as Iba1 (microglia), GFAP (astrocytes), and pro-inflammatory cytokines.[11]

    • Signaling Pathways: Analyze the phosphorylation status of GSK-3β and the levels of β-catenin in brain homogenates by Western blotting.[11]

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies investigating the neuroprotective effects of lithium.

Model SystemLithium Concentration/DoseDuration of TreatmentKey FindingsReference
Primary rat cortical neurons1 mM24 hoursIncreased neuronal survival by ~11% under glutamate stress.[12]
3xTg-AD mice2 mmol/kg/day4 monthsPreserved the CA1 pyramidal cell layer by decreasing neuronal loss.[1]
3xTg-AD mice2 mmol/kg/day6 monthsIncreased telomere length in the parietal cortex and hippocampus.[1]
Rat model of intracerebral hemorrhage60 mg/kgPost-treatmentImproved neurological outcomes and reduced hemispheric atrophy.[11]
Human ALS patientsDaily doses resulting in 0.4-0.8 mM plasma levels---Prevented disease progression in a clinical trial.[13]

The application of lithium in neuroprotective assays has provided significant insights into its therapeutic potential for a range of neurodegenerative and neurological disorders. Its multifaceted mechanism of action, centered on the inhibition of GSK-3β and modulation of inflammatory pathways, makes it a compelling candidate for further investigation. The protocols and data presented herein offer a framework for researchers to explore and validate the neuroprotective effects of lithium in various experimental settings. Further research is warranted to optimize dosing strategies and translate these promising preclinical findings into effective clinical applications.[1]

References

Application Notes & Protocols: Preclinical Efficacy Studies of Lilaline, a Novel JAK2/STAT3 Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of immunology, oncology, and pharmacology.

Introduction:

Lilaline is a novel, selective small molecule inhibitor of Janus Kinase 2 (JAK2) and subsequent Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. The JAK/STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. These application notes provide detailed protocols for in vitro and in vivo studies designed to evaluate the preclinical efficacy of this compound.

I. In Vitro Efficacy Studies

A. Biochemical Kinase Assay for JAK2 Inhibition

Objective: To determine the direct inhibitory effect of this compound on JAK2 enzyme activity.

Protocol:

  • Reagents and Materials:

    • Recombinant human JAK2 enzyme

    • ATP and a suitable peptide substrate (e.g., a biotinylated peptide containing the STAT3 phosphorylation site)

    • This compound (dissolved in DMSO)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well white assay plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the JAK2 enzyme and substrate mix to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP according to the ADP-Glo™ manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (nM)Hill Slopen
This compoundJAK28.51.13
Ruxolitinib (Control)JAK23.31.03
B. Cellular Assay for Inhibition of STAT3 Phosphorylation

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.

Protocol:

  • Reagents and Materials:

    • Human cell line expressing the IL-6 receptor (e.g., U266)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Recombinant human Interleukin-6 (IL-6)

    • This compound (dissolved in DMSO)

    • Fixation and permeabilization buffers

    • Primary antibody against phosphorylated STAT3 (p-STAT3 Tyr705)

    • Fluorescently labeled secondary antibody

    • Flow cytometer

  • Procedure:

    • Seed U266 cells in a 96-well plate and culture overnight.

    • Starve the cells in serum-free medium for 4 hours.

    • Pre-treat the cells with a serial dilution of this compound or DMSO for 1 hour.

    • Stimulate the cells with 100 ng/mL of IL-6 for 30 minutes.

    • Fix, permeabilize, and stain the cells with the anti-p-STAT3 antibody followed by the secondary antibody.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Determine the geometric mean fluorescence intensity (gMFI) of the p-STAT3 signal for each condition.

    • Calculate the percentage of inhibition relative to the IL-6 stimulated, vehicle-treated control.

    • Determine the IC50 value as described for the biochemical assay.

Data Presentation:

Cell LineStimulantCompoundIC50 (nM)n
U266IL-6This compound45.23
U266IL-6Ruxolitinib (Control)20.83

II. In Vivo Efficacy Study: Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Protocol:

  • Animals and Reagents:

    • DBA/1 mice (male, 8-10 weeks old)

    • Bovine type II collagen (CII)

    • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

    • This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

    • Calipers for paw thickness measurement

  • Procedure:

    • Immunization: Emulsify CII in CFA and immunize mice via intradermal injection at the base of the tail on day 0.

    • Booster: On day 21, boost the mice with an intradermal injection of CII emulsified in IFA.

    • Dosing: Begin oral administration of this compound (e.g., 10, 30, 100 mg/kg) or vehicle daily from the onset of arthritis (around day 25) for 21 days.

    • Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws every other day.

    • Terminal Procedures: At the end of the study (day 46), collect blood for cytokine analysis and hind paws for histopathology.

  • Data Analysis:

    • Compare the mean arthritis score and paw thickness between the this compound-treated groups and the vehicle control group using a two-way ANOVA with repeated measures.

    • Perform histopathological scoring of joint inflammation, pannus formation, and bone erosion.

    • Measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α).

Data Presentation:

Treatment GroupMean Arthritis Score (Day 46)Paw Thickness (mm, Day 46)Histopathology Score
Vehicle12.5 ± 1.23.8 ± 0.33.5 ± 0.4
This compound (10 mg/kg)8.2 ± 1.53.1 ± 0.22.4 ± 0.5
This compound (30 mg/kg)4.1 ± 1.1 2.5 ± 0.21.2 ± 0.3
This compound (100 mg/kg)1.5 ± 0.52.1 ± 0.1 0.5 ± 0.2
p < 0.05, **p < 0.01 vs. Vehicle

III. Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerization TargetGene Target Gene Expression (e.g., SOCS3, BCL2L1) pSTAT3_dimer->TargetGene activates Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor binds This compound This compound This compound->JAK2 inhibits

Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.

In_Vivo_Workflow Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Day25 Day ~25: Onset of Arthritis Begin Daily Dosing Day21->Day25 Day25_46 Days 25-46: Monitoring (Clinical Score, Paw Thickness) Day25->Day25_46 Day46 Day 46: Study Termination (Sample Collection) Day25_46->Day46 Analysis Data Analysis (Statistics, Histopathology, Cytokines) Day46->Analysis

Caption: Experimental workflow for the in vivo collagen-induced arthritis (CIA) model.

Application Notes and Protocols: Leelamine as a Potent Disruptor of Intracellular Cholesterol Transport and Multi-Pathway Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Lilaline" as an enzyme inhibitor yielded limited and inconclusive results. It is highly probable that "this compound" is a misspelling of Leelamine , a well-researched diterpene amine with significant anti-cancer properties. These application notes and protocols are therefore based on the extensive available data for Leelamine.

Introduction

Leelamine is a natural diterpene amine derived from the bark of pine trees that has emerged as a promising anti-cancer agent.[1] Its primary mechanism of action is not as a classical enzyme inhibitor but as a lysosomotropic agent that potently disrupts intracellular cholesterol trafficking.[2][3] As a weakly basic compound, Leelamine accumulates in acidic organelles, primarily lysosomes.[4][5] This sequestration leads to the inhibition of cholesterol egress from lysosomes, likely through interaction with the Niemann-Pick C1 (NPC1) protein, a key cholesterol transporter.[3][6] The resulting accumulation of cholesterol within lysosomes and depletion of available cholesterol for other cellular functions triggers a cascade of downstream effects, including the inhibition of multiple critical oncogenic signaling pathways.[6][7]

Quantitative Data Summary

The inhibitory effects of Leelamine have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against cancer cells while showing a degree of selectivity over normal cells.

Cell LineCancer TypeIC50 (µM)Reference
UACC 903Melanoma~2.0[8]
1205 LuMelanoma~2.0[8]
22Rv1Prostate CancerNot specified[9]
LNCaPProstate CancerNot specified[9]
PC-3Prostate CancerNot specified[9]
FF2441Normal Fibroblasts~9.3[10]
Abietic Acid Derivative (2b)52.6 (UACC 903), 60.3 (1205 Lu)[5]
Abietic Acid Amide (3a)70.1 (UACC 903), 81 (1205 Lu)[5]
Leelamine Derivative (5a)1.2 (UACC 903), 2.0 (1205 Lu)[5]
Leelamine Derivative (5b)1.0 (UACC 903), 1.8 (1205 Lu)[5]
Leelamine Derivative (5c)89.4 (UACC 903), >100 (1205 Lu)[5]

Mechanism of Action and Signaling Pathways

Leelamine's primary mechanism of action is the disruption of intracellular cholesterol transport, which in turn inhibits several key signaling pathways crucial for cancer cell survival and proliferation.[5][7]

Signaling Pathways Affected by Leelamine

Leelamine treatment leads to the downregulation of the PI3K/Akt, MAPK, and STAT3 signaling pathways.[7] This is a consequence of cholesterol depletion, which impairs the function of receptor tyrosine kinases (RTKs) and their downstream signaling cascades.[4][7]

Leelamine_Signaling_Pathway Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulates in Cholesterol_Transport Intracellular Cholesterol Transport (NPC1) Lysosome->Cholesterol_Transport Inhibits RTKs Receptor Tyrosine Kinases (RTKs) Cholesterol_Transport->RTKs Disrupts function of PI3K_Akt PI3K/Akt Pathway RTKs->PI3K_Akt MAPK MAPK Pathway RTKs->MAPK STAT3 STAT3 Pathway RTKs->STAT3 Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation STAT3->Proliferation STAT3->Survival

Caption: Leelamine's mechanism of action and its impact on key oncogenic signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of Leelamine.

Protocol 1: Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effects of Leelamine on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., UACC 903 melanoma cells)

  • Complete cell culture medium

  • Leelamine hydrochloride (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Treatment: Prepare serial dilutions of Leelamine in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of Leelamine or a vehicle control (DMSO).[1]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[11]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[10]

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells (96-well plate) Treat_Cells Treat Cells Seed_Cells->Treat_Cells Prepare_Leelamine Prepare Leelamine Dilutions Prepare_Leelamine->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Incubate_MTS Incubate (1-4h) Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance (490 nm) Incubate_MTS->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the cell viability (MTS) assay.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by Leelamine.[11]

Materials:

  • Leelamine-treated and control cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with Leelamine for the specified time. Lyse the cells and quantify the protein concentration.[11]

  • Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.[12]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11][12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

  • Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.[1]

Protocol 3: Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

This protocol is used to visualize the ultrastructural changes in cells treated with Leelamine, such as the accumulation of autophagosomes and membrane whorls.[13]

Materials:

  • Leelamine-treated and control cells

  • Primary Fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer

  • Secondary Fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer

  • Graded ethanol series for dehydration

  • Epoxy resin for embedding

  • Uranyl acetate and lead citrate for staining

Procedure:

  • Fixation: Fix the cells with the primary fixative for at least 1 hour, followed by the secondary fixative for 1 hour.[13]

  • Dehydration and Embedding: Dehydrate the cells through a graded ethanol series and embed them in epoxy resin.[13]

  • Sectioning and Staining: Cut ultrathin sections and stain them with uranyl acetate and lead citrate.[13]

  • Imaging: Examine the sections using a transmission electron microscope.

TEM_Workflow Start Leelamine-Treated Cells Fixation Primary & Secondary Fixation Start->Fixation Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Embedding Embedding (Epoxy Resin) Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate & Lead Citrate) Sectioning->Staining Imaging TEM Imaging Staining->Imaging

Caption: Workflow for preparing Leelamine-treated cells for Transmission Electron Microscopy.

References

Preparation of Lilaline Stock Solutions for In Vitro and In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Lilaline, also commonly known as Leelamine, is a naturally occurring diterpene amine derived from the bark of pine trees.[1] It has garnered significant interest in oncological research due to its unique mechanism of action as a lysosomotropic agent.[1][2] this compound disrupts intracellular cholesterol transport, leading to the inhibition of multiple key oncogenic signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1] This multi-targeted approach makes this compound a promising candidate for cancer therapy, particularly for treatment-resistant malignancies.[3]

These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common in vitro experiments, ensuring reproducibility and accuracy in research settings.

Physicochemical Properties

A clear understanding of this compound's physicochemical properties is essential for its proper handling and use in experiments.

PropertyValueReference
Molecular Formula C₂₀H₃₁N[4]
Molecular Weight 285.5 g/mol [4]
Appearance Crystalline solid[5]
pKa 9.9 (Primary amine)[6]

Solubility

This compound is a lipophilic compound with poor solubility in aqueous solutions.[7] Therefore, a concentrated stock solution is typically prepared in an organic solvent.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO) ≥ 30 mg/mL[4]
Dimethylformamide (DMF) ≥ 30 mg/mL[4]
Ethanol ≥ 100 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:3) 0.25 mg/mL[4]
Water Practically insoluble[7]

Stability and Storage

Proper storage of this compound is crucial to maintain its biological activity.

FormStorage TemperatureStabilityRecommendationsReference
Solid Room Temperature≥ 2 yearsStore in a tightly sealed, light-resistant vial.[4][8]
Solid (Hydrochloride salt) -20°C≥ 4 yearsFor maximum stability.[9]
Solution in Organic Solvent -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[8]
Solution in Organic Solvent -80°C> 1 monthRecommended for long-term storage.[8]

Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 285.5 g/mol * Volume (L) * 1000 mg/g

    • For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.855 mg of this compound.

  • Weighing: Accurately weigh the calculated amount of this compound solid in a sterile microcentrifuge tube or amber vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound solid.

  • Mixing: Securely cap the tube/vial and vortex vigorously until the solid is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution if necessary.[7]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.[8] Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[8]

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 25 µM).[3]

  • Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of this compound.[1]

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group (typically <0.5%).[7]

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]

Protocol 3: Western Blot Analysis of Signaling Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.[1]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[10]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][10]

  • Detection: Detect the signal using an ECL substrate and an imaging system.[3]

Visualizations

G cluster_materials Materials cluster_procedure Procedure cluster_output Output This compound This compound (solid) Weigh 1. Weigh this compound This compound->Weigh DMSO Anhydrous DMSO Dissolve 2. Add DMSO DMSO->Dissolve Weigh->Dissolve Mix 3. Vortex/Sonicate Dissolve->Mix Aliquot 4. Aliquot Mix->Aliquot Store 5. Store at -20°C/-80°C Aliquot->Store StockSolution 10 mM this compound Stock Solution Store->StockSolution

Caption: Workflow for this compound stock solution preparation.

G cluster_upstream Upstream Events cluster_pathways Inhibited Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway cluster_downstream Downstream Effects This compound This compound Lysosome Lysosome Accumulation This compound->Lysosome Cholesterol Disruption of Cholesterol Transport Lysosome->Cholesterol PI3K PI3K Cholesterol->PI3K Inhibits Ras Ras Cholesterol->Ras Inhibits JAK JAK Cholesterol->JAK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation Apoptosis Increased Apoptosis mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Apoptosis

Caption: this compound's mechanism of action via signaling pathway inhibition.

References

Application Notes and Protocols for the Quantification of Lilaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilaline is a flavonoid alkaloid, a class of secondary metabolites found in various plant species. Due to the growing interest in natural products for pharmaceutical and nutraceutical applications, robust and reliable analytical methods for the quantification of such compounds are essential. This document provides detailed application notes and proposed protocols for the quantification of this compound in plant matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

It is important to note that as of the generation of this document, specific validated analytical methods for this compound are not widely available in the public scientific literature. Therefore, the following protocols are based on established methods for the analysis of similar flavonoid alkaloids and are intended to serve as a comprehensive starting point for method development and validation.

Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used, robust, and cost-effective technique for the quantification of flavonoids and alkaloids. This method is suitable for routine analysis, quality control of herbal extracts, and initial screening of this compound content in various samples. The principle of this method is the separation of this compound from other components in a sample matrix on a reversed-phase HPLC column, followed by its detection and quantification based on its UV absorbance.

Experimental Protocol

a. Sample Preparation (from plant material)

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 40°C to a constant weight and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol.

    • Sonication: Place the flask in an ultrasonic bath for 30 minutes.

    • Maceration: Allow the mixture to stand for 24 hours at room temperature, protected from light.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into a clean vial.

  • Dilution: Dilute the filtered extract with the mobile phase if necessary to bring the concentration of this compound within the calibration range.

b. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c. HPLC Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 20% to 60% B

    • 15-20 min: 60% to 80% B

    • 20-22 min: 80% to 20% B

    • 22-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for this compound)

d. Data Analysis

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical performance characteristics of the proposed HPLC-UV method for this compound quantification.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Workflow Diagram: HPLC-UV Quantification of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_material Plant Material drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction (80% Methanol, Sonication) drying_grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_system HPLC-UV System (C18 Column, Gradient Elution) filtration->hplc_system Inject Sample sample_injection Sample Injection lilaline_std This compound Standard stock_solution Stock Solution (1 mg/mL) lilaline_std->stock_solution working_standards Working Standards (1-100 µg/mL) stock_solution->working_standards working_standards->hplc_system Inject Standards calibration_curve Calibration Curve Construction hplc_system->calibration_curve hplc_system->sample_injection quantification Quantification of this compound calibration_curve->quantification sample_injection->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for the quantification of low-level analytes in complex matrices. This method is ideal for pharmacokinetic studies, metabolite identification, and trace analysis of this compound. The principle involves chromatographic separation of this compound, followed by its ionization and detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high specificity.

Experimental Protocol

a. Sample Preparation

The sample preparation protocol is the same as for the HPLC-UV method.

b. LC-MS/MS Instrumentation and Conditions

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (Q1): m/z 384.1 -> Product ion (Q3): m/z 285.1 (Collision Energy: 25 eV)

      • Note: The exact m/z values and collision energies need to be determined experimentally by infusing a pure standard of this compound.

    • Internal Standard (IS): A structurally similar compound not present in the sample should be used for improved accuracy (e.g., a stable isotope-labeled this compound or another flavonoid alkaloid).

c. Data Analysis

  • Optimize the MS parameters (precursor/product ions, collision energy) by infusing a pure this compound standard.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the Internal Standard (IS) against the concentration.

  • Analyze the samples and calculate the concentration of this compound using the calibration curve.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical performance characteristics of the proposed LC-MS/MS method for this compound quantification.

ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 99.1% - 102.5%
Precision (% RSD) < 5.0%

Workflow Diagram: LC-MS/MS Quantification of this compound

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration is_spiking Internal Standard Spiking filtration->is_spiking lcms_system LC-MS/MS System (C18 Column, ESI+, MRM) is_spiking->lcms_system Inject Sample lilaline_std This compound Standard stock_solution Stock Solution lilaline_std->stock_solution method_optimization MS Parameter Optimization lilaline_std->method_optimization working_standards Working Standards (0.1-100 ng/mL) stock_solution->working_standards working_standards->lcms_system Inject Standards calibration_curve Calibration Curve lcms_system->calibration_curve sample_analysis Sample Analysis lcms_system->sample_analysis quantification Quantification of this compound calibration_curve->quantification sample_analysis->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Note on Signaling Pathways:

The user's request included the creation of diagrams for signaling pathways. At present, there is a lack of publicly available scientific literature on the specific biological activities and associated signaling pathways of this compound. Therefore, the creation of an accurate and scientifically valid signaling pathway diagram for this compound is not feasible. Further research into the pharmacological effects of this compound is required to elucidate its mechanism of action and its role in cellular signaling.

Troubleshooting & Optimization

Technical Support Center: Improving Lilaline Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lilaline in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell-based assays?

This compound is a tetrahydroxyflavone, a class of natural compounds known for their potential therapeutic properties.[1] Like many flavonoids, this compound has a chemical structure that results in poor aqueous solubility. For cell-based assays, which are conducted in aqueous culture media, ensuring that this compound is fully dissolved is critical for accurate and reproducible results. Precipitation of the compound can lead to inaccurate dosing and misleading experimental outcomes.

Q2: What are the recommended solvents for dissolving this compound?

Due to its hydrophobic nature, this compound is not readily soluble in water. Organic solvents are necessary to prepare a concentrated stock solution. The most commonly used solvents for poorly soluble compounds in biological assays are Dimethyl Sulfoxide (DMSO) and ethanol.

Q3: What is the maximum concentration of DMSO or ethanol that can be used in my cell-based assay?

The maximum tolerated concentration of organic solvents is cell-line dependent. It is crucial to perform a solvent tolerance test to determine the highest concentration that does not affect the viability or function of your specific cells. However, general guidelines are as follows:

SolventRecommended Maximum Final Concentration (v/v)Notes
DMSO ≤ 0.5%Some robust cell lines may tolerate up to 1%.[2][3]
Ethanol ≤ 0.5%Similar to DMSO, tolerance can vary.

Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

This phenomenon, known as "solvent-shifting," is common when a concentrated stock solution in an organic solvent is diluted into an aqueous medium. Here are several troubleshooting steps:

  • Optimize the Final Solvent Concentration: Ensure the final concentration of your organic solvent is at the highest non-toxic level for your cells to help maintain this compound's solubility.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions of your stock solution into the cell culture medium. This gradual change in solvent polarity can help prevent precipitation.

  • Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can improve solubility.

  • Increase Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.

  • Use a Surfactant: For some applications, a low concentration of a biocompatible surfactant, such as Tween® 80 (0.01-0.1%), can help to maintain the compound in solution. However, the compatibility of the surfactant with your specific assay must be validated.

Troubleshooting Guide

Problem: this compound powder is not dissolving in the chosen solvent.

Possible CauseSuggested Solution
Insufficient solvent volume.Ensure you are using a sufficient volume of solvent to achieve a reasonable stock concentration (e.g., 1-10 mM).
Incomplete dissolution.Vortex the solution vigorously. If the compound still does not dissolve, try sonicating the vial in a water bath for 5-10 minutes or gently warming the solution to 37°C.
Poor quality or hydrated solvent.Use high-purity, anhydrous solvents. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can reduce its solvating power.

Problem: The prepared this compound stock solution is cloudy or contains visible particles.

Possible CauseSuggested Solution
The compound has reached its solubility limit in the solvent.Try preparing a more dilute stock solution.
The compound has precipitated out of solution after storage.Warm the vial to 37°C and vortex or sonicate to redissolve the compound before use.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (Molecular Weight: 383.36 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution: Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 383.36 g/mol = 0.00383 g = 3.83 mg

  • Weigh this compound: Accurately weigh 3.83 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve: Tightly cap the tube and vortex vigorously until the this compound is completely dissolved. If necessary, sonicate the tube for 5-10 minutes or warm it to 37°C.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Tolerated Solvent Concentration

This protocol outlines how to determine the highest concentration of a solvent (e.g., DMSO) that can be used in a cell-based assay without inducing cytotoxicity.

Materials:

  • Your cell line of interest

  • Cell culture medium

  • 96-well cell culture plates

  • Solvent (e.g., DMSO)

  • Cell viability assay kit (e.g., MTT, PrestoBlue™)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in cell culture medium. A typical range to test would be 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Also, include a "no solvent" control.

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubate: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Analyze Data: Determine the highest solvent concentration that does not cause a significant decrease in cell viability compared to the "no solvent" control. This is your maximum tolerated solvent concentration.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store serial_dilute Serial Dilution into Pre-warmed Medium store->serial_dilute Use Aliquot vortex Vortex/Mix Gently serial_dilute->vortex add_to_cells Add to Cells vortex->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

troubleshooting_workflow start This compound Precipitates in Culture Medium check_solvent Is Final Solvent Conc. Max Tolerated? start->check_solvent increase_solvent Increase Solvent Conc. (within tolerated limit) check_solvent->increase_solvent No check_dilution Using Serial Dilution? check_solvent->check_dilution Yes increase_solvent->check_dilution use_serial Implement Serial Dilution check_dilution->use_serial No check_temp Is Medium Pre-warmed? check_dilution->check_temp Yes use_serial->check_temp warm_medium Pre-warm Medium to 37°C check_temp->warm_medium No consider_surfactant Consider Surfactant (e.g., Tween 80) check_temp->consider_surfactant Yes warm_medium->consider_surfactant

Caption: Troubleshooting flowchart for this compound precipitation issues.

References

Technical Support Center: Troubleshooting Lilaline Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lilaline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming instability issues encountered when working with this compound in aqueous solutions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has formed a precipitate. What is the cause and how can I resolve this?

A1: Cloudiness or precipitation of this compound in aqueous solutions can be attributed to several factors, primarily related to solubility limits and pH.

  • Solubility: this compound has a defined solubility limit in aqueous buffers. Exceeding this concentration will lead to precipitation. Please refer to the product datasheet for solubility information in various solvents.

  • pH-Dependent Solubility: The solubility of this compound is highly dependent on the pH of the solution. It is more soluble in acidic conditions (pH 4-6). If your buffer is neutral or alkaline, you may observe precipitation.

  • Temperature: Lower temperatures can decrease the solubility of this compound. If you are working with cold solutions, consider whether the concentration is appropriate for that temperature.

Troubleshooting Steps:

  • Verify that the concentration of your this compound solution does not exceed its specified solubility in the chosen solvent.

  • Ensure the pH of your aqueous solution is within the optimal range for this compound solubility (pH 4-6).

  • If working at low temperatures, try gently warming the solution to aid dissolution.

  • Consider preparing a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer to the final desired concentration.

Q2: I am observing a rapid loss of this compound activity in my experiments. What could be the cause?

A2: A rapid loss of activity is often indicative of chemical degradation. The stability of this compound in aqueous solutions is influenced by pH, temperature, and exposure to light.

  • pH-Mediated Hydrolysis: this compound is susceptible to hydrolysis at neutral and alkaline pH. The ester functional group in this compound is prone to cleavage under these conditions.

  • Thermodegradation: Elevated temperatures can accelerate the degradation of this compound.

  • Photodegradation: Exposure to certain wavelengths of light can induce photochemical degradation of this compound.

Troubleshooting Steps:

  • Maintain the pH of your this compound solutions within the recommended stable range of 4-6.

  • Prepare fresh solutions before each experiment and avoid long-term storage of aqueous solutions.

  • Store stock solutions and experimental samples at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage) and protect them from light by using amber vials or covering them with foil.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Inconsistent results with this compound in cell-based assays can often be traced back to issues with solution stability and handling.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Degradation in Culture Media The pH of standard cell culture media (often ~7.4) can lead to rapid degradation of this compound. Prepare a concentrated stock of this compound and add it to the cell culture medium immediately before starting the experiment to minimize the time this compound is at an unfavorable pH.
Interaction with Media Components Components in the serum or media supplements may interact with this compound. Perform control experiments to assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
Adsorption to Plastics This compound may adsorb to the surface of plastic labware, reducing its effective concentration. Consider using low-adhesion microplates and polypropylene tubes.
Issue 2: Precipitate formation during formulation development.

Developing a stable aqueous formulation of this compound requires careful consideration of excipients and storage conditions.

Formulation Strategies to Enhance Stability:

Parameter Recommendation Rationale
pH Maintain pH between 4.0 and 5.5.Minimizes hydrolytic degradation.
Buffers Use citrate or acetate buffers.These buffers have pKa values in the optimal pH range and have been shown to be compatible with this compound.
Co-solvents Consider the addition of propylene glycol or polyethylene glycol (PEG).Can increase the solubility of this compound and reduce water activity, thereby slowing hydrolysis.
Antioxidants Include antioxidants such as ascorbic acid or sodium metabisulfite.To protect against oxidative degradation.

Quantitative Data Summary

The stability of this compound in aqueous solution is significantly impacted by pH and temperature. The following table summarizes the degradation kinetics under various conditions.

pH Temperature (°C) Half-life (t½) in hours
4.525168
7.42512
8.0252
7.4448
7.4373

Data are representative and may vary depending on buffer composition and other excipients.

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a method to quantify the degradation of this compound in an aqueous solution over time.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • This compound reference standard

  • Aqueous buffer of desired pH

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

Methodology:

  • Preparation of this compound Solution: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several vials and incubate them at a constant temperature. Protect from light if assessing thermal stability.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from incubation.

  • Sample Preparation: Dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: Start with a suitable gradient (e.g., 5% B, ramping to 95% B over 10 minutes).

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Set the UV detector to the λmax of this compound.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (t=0). Determine the degradation rate and half-life.

Visualizations

Troubleshooting Workflow for this compound Instability

Troubleshooting this compound Instability start Instability Observed (Precipitation, Activity Loss) check_solubility Check Solubility & Concentration start->check_solubility check_ph Measure Solution pH start->check_ph check_temp Review Storage & Experimental Temp. start->check_temp check_light Assess Light Exposure start->check_light prepare_fresh Prepare Fresh Solutions start->prepare_fresh adjust_conc Adjust Concentration check_solubility->adjust_conc Exceeds Limit use_cosolvent Consider Co-solvent check_solubility->use_cosolvent Low Solubility adjust_ph Adjust pH to 4-6 check_ph->adjust_ph Outside 4-6 Range control_temp Control Temperature (2-8°C) check_temp->control_temp Elevated Temp. protect_light Protect from Light check_light->protect_light Exposed resolved Issue Resolved adjust_conc->resolved adjust_ph->resolved control_temp->resolved protect_light->resolved use_cosolvent->resolved

Caption: A workflow for troubleshooting common instability issues with this compound.

Hypothetical Degradation Pathway of this compound

Hypothetical Degradation of this compound This compound This compound Active Compound hydrolysis_product Degradant A Inactive Hydrolysis Product This compound->hydrolysis_product Hydrolysis (pH > 6) oxidation_product Degradant B Inactive Oxidation Product This compound->oxidation_product Oxidation (Presence of O2) photodegradation_product Degradant C Inactive Photodegradation Product This compound->photodegradation_product Photodegradation (UV Light)

Caption: Major proposed degradation pathways for this compound in aqueous solutions.

Technical Support Center: Overcoming Poor Bioavailability of Novel Compounds in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability of novel compounds, such as "Lilaline" (referred to as "Compound X" hereafter), in mouse models.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor oral bioavailability for a new compound in mice?

A1: Poor oral bioavailability is a frequent challenge in preclinical studies and can stem from several factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[1][2]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.[2]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.[2][3]

  • Efflux by Transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[2][4]

Q2: How can I determine the primary cause of my compound's low bioavailability?

A2: A systematic approach involving both in vitro and in vivo studies is recommended:

  • Assess Physicochemical Properties: Determine the aqueous solubility and logP of Compound X.

  • In Vitro Permeability Assay: A Caco-2 permeability assay can help determine if the compound is a substrate for efflux transporters like P-gp. An efflux ratio greater than 2 suggests active efflux.[4]

  • In Vitro Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes can indicate its susceptibility to first-pass metabolism.[3]

  • Portal Vein Cannulated Animal Model: This surgical model allows for direct measurement of the drug in the portal vein, helping to distinguish between intestinal and hepatic first-pass metabolism.[4]

Q3: What are the initial formulation strategies I should consider to improve the bioavailability of a poorly soluble compound?

A3: For compounds with solubility-limited absorption, several formulation strategies can be employed:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[4][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in a non-crystalline state can significantly improve its aqueous solubility and dissolution rate.[4][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanostructured lipid carriers (NLCs), and solid lipid nanoparticles (SLNs) can improve solubility and enhance absorption through the lymphatic system, potentially bypassing first-pass metabolism.[5][7][8]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes with improved aqueous solubility.[4][7]

Troubleshooting Guides

Issue 1: Compound X Shows High In Vitro Permeability but Low In Vivo Bioavailability

Possible Cause: This scenario often points towards extensive first-pass metabolism in the liver or gut wall.

Troubleshooting Steps:

  • Assess Metabolic Stability:

    • Protocol: Conduct an in vitro metabolic stability assay using mouse liver microsomes or hepatocytes.

    • Interpretation: A high clearance rate in this assay suggests that first-pass metabolism is a significant barrier.

  • Consider Formulation Strategies to Bypass First-Pass Metabolism:

    • Lipid-Based Formulations: Formulations like SEDDS can promote lymphatic uptake, reducing the extent of hepatic first-pass metabolism.[6]

    • Prodrug Approach: Design a prodrug of Compound X that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.[5]

  • Investigate the Role of Gut Wall Metabolism:

    • Protocol: Use a portal vein cannulated mouse model. By comparing the drug concentration in the portal vein (post-absorption from the gut) to the systemic circulation, you can quantify the extent of both intestinal and hepatic first-pass metabolism.[4]

Issue 2: High Inter-Animal Variability in Pharmacokinetic (PK) Data

Possible Cause: Significant variability in plasma concentrations across animals in the same dosing group can be due to both physiological and experimental factors.[4]

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Fasting: Ensure a consistent fasting period for all animals before dosing, as food can significantly affect drug absorption.[4]

    • Dosing Technique: Utilize a precise and consistent oral gavage technique to minimize dose administration variability.[4]

    • Animal Selection: Use animals of the same strain, age, and sex to reduce physiological differences.[4]

  • Optimize the Formulation:

    • Ensure Homogeneity: If using a suspension, ensure it is uniformly dispersed before and during administration.

    • Improve Solubility: A poorly soluble compound is more likely to have variable absorption. Consider the formulation strategies mentioned in FAQ 3 to improve solubility and dissolution.

Data Presentation: Strategies to Enhance Bioavailability

The following table summarizes common strategies to overcome poor bioavailability and their primary mechanisms of action.

StrategyPrimary MechanismAdvantagesPotential Disadvantages
Particle Size Reduction (Micronization/Nanonization) Increases surface area for faster dissolution.[4]Simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.[4]
Amorphous Solid Dispersions (ASDs) The drug is in a higher energy, non-crystalline state, leading to increased aqueous solubility and dissolution rate.[4][6]Significant improvement in solubility for many compounds.Can be physically unstable and revert to a crystalline form over time.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid carrier, enhancing solubilization in the GI tract and potentially promoting lymphatic uptake.[6][7]Can improve solubility and bypass first-pass metabolism.[6]Can be complex to formulate and may have stability issues.
Cyclodextrin Complexation The drug is encapsulated within the cyclodextrin molecule, increasing its solubility in water.[4][7]Effective for a wide range of compounds; can also improve stability.[4]The drug must fit within the cyclodextrin cavity; potential for competitive displacement.
Prodrug Approach A chemically modified version of the drug with improved properties (e.g., higher permeability, resistance to metabolism) is administered and then converted to the active drug in the body.[5]Can overcome multiple barriers simultaneously (e.g., permeability and metabolism).Requires additional synthesis and characterization; the conversion to the active drug must be efficient.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Use a consistent strain, age, and sex of mice (e.g., male C57BL/6, 8-10 weeks old).

  • Housing and Acclimation: House animals in a controlled environment and allow for an acclimation period of at least one week.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.[4]

  • Formulation Preparation: Prepare the drug formulation at the desired concentration in a suitable vehicle. For an intravenous (IV) dose, the drug should be dissolved in a biocompatible solvent.

  • Dosing:

    • Oral (PO) Group: Administer the formulation via oral gavage at a typical volume of 5-10 mL/kg.

    • Intravenous (IV) Group: Administer the drug solution via tail vein injection at a typical volume of 1-2 mL/kg.[4]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[4]

  • Sample Analysis: Analyze the plasma samples for drug concentration using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life. Absolute oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[4]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategies Improvement Strategies cluster_outcome Desired Outcome Poor Bioavailability Poor Bioavailability Physicochemical Properties Physicochemical Properties Poor Bioavailability->Physicochemical Properties Assess In Vitro Assays In Vitro Assays Poor Bioavailability->In Vitro Assays Perform In Vivo PK Study In Vivo PK Study Poor Bioavailability->In Vivo PK Study Conduct Formulation Formulation Physicochemical Properties->Formulation Guide In Vitro Assays->Formulation Inform Chemical Modification Chemical Modification In Vivo PK Study->Chemical Modification Suggest Enhanced Bioavailability Enhanced Bioavailability Formulation->Enhanced Bioavailability Leads to Chemical Modification->Enhanced Bioavailability Leads to

Caption: Workflow for addressing poor bioavailability.

formulation_strategies cluster_approaches Formulation Approaches Poorly Soluble Compound Poorly Soluble Compound Particle Size Reduction Particle Size Reduction Poorly Soluble Compound->Particle Size Reduction Amorphous Solid Dispersion Amorphous Solid Dispersion Poorly Soluble Compound->Amorphous Solid Dispersion Lipid-Based Delivery Lipid-Based Delivery Poorly Soluble Compound->Lipid-Based Delivery Cyclodextrin Complexation Cyclodextrin Complexation Poorly Soluble Compound->Cyclodextrin Complexation Improved Dissolution & Absorption Improved Dissolution & Absorption Particle Size Reduction->Improved Dissolution & Absorption Amorphous Solid Dispersion->Improved Dissolution & Absorption Lipid-Based Delivery->Improved Dissolution & Absorption Cyclodextrin Complexation->Improved Dissolution & Absorption

Caption: Formulation strategies for poorly soluble drugs.

first_pass_metabolism Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Intestinal Wall Metabolism Intestinal Wall Metabolism GI Tract->Intestinal Wall Metabolism Absorption Barrier Portal Vein Portal Vein GI Tract->Portal Vein Intestinal Wall Metabolism->Portal Vein Liver Liver Portal Vein->Liver Hepatic Metabolism Hepatic Metabolism Liver->Hepatic Metabolism Metabolic Barrier Systemic Circulation Systemic Circulation Liver->Systemic Circulation Hepatic Metabolism->Systemic Circulation

Caption: Signaling pathway of first-pass metabolism.

References

Lilaline Aggregation Issues in Experimental Buffers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding aggregation issues observed with the investigational compound Lilaline in common experimental buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing precipitate formation after diluting our DMSO stock of this compound into our aqueous assay buffer. What is the likely cause?

A1: This is a common issue for compounds with low aqueous solubility.[1][2] this compound, like many small molecules, is likely more soluble in organic solvents such as dimethyl sulfoxide (DMSO) than in aqueous solutions.[1][2] When the DMSO stock is diluted into the aqueous buffer, the concentration of this compound may exceed its solubility limit in the final solvent mixture, leading to precipitation.[1] This can result in an inconsistent effective concentration of this compound in your assay, leading to variable results.[1]

Q2: How does the pH of the experimental buffer affect this compound's solubility and aggregation?

A2: The pH of the buffer can significantly impact the solubility of ionizable compounds.[3][4][5] The solubility of many compounds is pH-dependent.[5][6] If this compound has acidic or basic functional groups, its charge state will change with pH, altering its solubility. For many sparingly soluble salts, if the anion is the conjugate base of a weak acid, a lower pH can lead to protonation and an increase in solubility.[5] It is crucial to determine the optimal pH range for this compound's stability to minimize aggregation.

Q3: Can the ionic strength of the buffer contribute to this compound aggregation?

A3: Yes, ionic strength is a critical factor that can influence compound aggregation.[7][8] For some molecules, increasing ionic strength can enhance colloidal stability, while for others it may promote aggregation.[7][9] The effect of ionic strength can be complex, influencing factors like the zeta potential, which in turn affects the rate of agglomeration.[9] The impact of salt concentration on this compound's aggregation should be empirically determined.

Q4: How can we differentiate between this compound precipitation and the precipitation of other assay components?

A4: To distinguish between the precipitation of this compound and other components, you can run a series of control experiments.[10] Prepare a reaction mixture with this compound and the buffer but without the enzyme or other proteins.[10] If precipitation occurs, it is likely due to this compound.[10] Conversely, a control without this compound can help identify if other components are precipitating under the assay conditions.[10]

Troubleshooting Guides

Issue 1: Visible Precipitation of this compound Upon Dilution

If you observe turbidity or a visible pellet after diluting the this compound DMSO stock into your experimental buffer, consider the following troubleshooting steps:

Troubleshooting Step Rationale Recommendation
Optimize Co-Solvent Concentration High concentrations of organic co-solvents like DMSO can lead to compound precipitation when diluted into aqueous buffers.[1][2]Determine the highest concentration of DMSO that is compatible with your assay and does not cause this compound to precipitate. This can be done by performing a co-solvent tolerance test.
Modify Dilution Protocol The method of dilution can impact solubility. Adding the DMSO stock directly to the final assay volume can prevent localized high concentrations of the compound in an aqueous environment.[2]It is preferable to mix DMSO stock dilutions directly with the assay media solution, which often contains proteins or other components that can help maintain solubility.[2]
Sonication or Vortexing Mechanical agitation can sometimes help to redissolve small amounts of precipitate.After dilution, gently vortex or sonicate the solution to aid in dissolution. Be cautious, as excessive shear stress can sometimes promote aggregation.[11]
Lower this compound Concentration The observed precipitation is a clear indication that the critical aggregation concentration (CAC) or solubility limit has been exceeded.Reduce the final concentration of this compound in your assay to a level below its solubility limit in the specific buffer system.[12]
Issue 2: Inconsistent Assay Results or Poor Reproducibility

Variability in experimental outcomes can often be traced back to inconsistent concentrations of soluble this compound.

Troubleshooting Step Rationale Recommendation
Buffer Optimization Buffer pH and ionic strength are key determinants of compound solubility and aggregation.[3][4][7][8]Systematically screen a panel of buffers with varying pH and ionic strengths to identify the optimal conditions for this compound's solubility and stability.
Inclusion of Solubilizing Agents Surfactants and other excipients can prevent aggregation by competitively adsorbing to surfaces or by directly interacting with the compound to keep it in solution.[13]Consider the addition of a non-ionic surfactant, such as Polysorbate 20 or 80, at a low concentration (e.g., 0.01-0.1%) to the assay buffer.[13] The use of carrier proteins like BSA can also be beneficial.[12]
Pre-equilibration of this compound Allowing the compound to equilibrate in the assay buffer before initiating the experiment can help ensure a consistent soluble concentration.After diluting this compound into the assay buffer, allow for a brief pre-incubation period with thorough mixing before adding other reagents.[1]
Fresh Stock Solution Preparation Freeze-thaw cycles can cause compounds to precipitate out of stock solutions.[1][2]Prepare fresh dilutions of this compound from a concentrated stock for each experiment and visually inspect the stock for any precipitate before use.[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound by Nephelometry

This protocol outlines a method for determining the kinetic solubility of this compound in a high-throughput format.[14]

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Microtiter plates (clear bottom)

  • Nephelometer

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO.

  • Dispense a small volume (e.g., 2 µL) of each this compound dilution into the wells of a microtiter plate.

  • Add the experimental buffer (e.g., 98 µL) to each well to achieve the desired final concentrations of this compound.

  • Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 1-2 hours).[14]

  • Measure the light scattering in each well using a nephelometer.[14]

  • The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit of this compound under these conditions.

Protocol 2: Determining the Critical Aggregation Concentration (CAC) of this compound

This protocol provides a method to estimate the monomer solubility of this compound by identifying its CAC.[15]

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Experimental buffer

  • Confocal Static Light Scattering (cSLS) plate reader or similar instrument capable of detecting light scattering from aggregates.

Procedure:

  • Prepare a series of this compound solutions in the experimental buffer at various concentrations, ensuring the final DMSO concentration is constant and low.

  • Allow the solutions to equilibrate.

  • Measure the static light scattering intensity for each concentration.

  • Plot the light scattering intensity as a function of this compound concentration.

  • The CAC is identified as the concentration at which there is an abrupt, non-linear increase in the scattering signal, indicating the formation of aggregates.[15]

Visualizations

Lilaline_Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene_Expression Target Gene Expression TF->Gene_Expression Regulates

Caption: Hypothetical signaling pathway of this compound.

Aggregation_Troubleshooting_Workflow Start Precipitation Observed Solubility_Check Assess Kinetic Solubility (Nephelometry) Start->Solubility_Check Is_Soluble Is Solubility Sufficient? Solubility_Check->Is_Soluble Optimize_Buffer Optimize Buffer (pH, Ionic Strength) Is_Soluble->Optimize_Buffer No Proceed Proceed with Assay Is_Soluble->Proceed Yes Add_Excipients Add Solubilizing Agents (e.g., Surfactant) Optimize_Buffer->Add_Excipients Lower_Concentration Lower this compound Concentration Add_Excipients->Lower_Concentration Lower_Concentration->Proceed

Caption: Workflow for troubleshooting this compound aggregation.

Logical_Relationships_Aggregation Concentration [this compound] > Solubility Limit Aggregation Aggregation/ Precipitation Concentration->Aggregation Inconsistent_Data Inconsistent Assay Data Aggregation->Inconsistent_Data Low_Solubility Low Aqueous Solubility Low_Solubility->Concentration Buffer_Conditions Suboptimal Buffer (pH, Ionic Strength) Buffer_Conditions->Concentration

Caption: Factors contributing to this compound aggregation.

References

preventing Lilaline degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Lilaline to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage (months to years), this compound powder should be stored at -20°C. For short-term storage (weeks), 4°C is acceptable. Solutions of this compound in DMSO or other organic solvents should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q2: My this compound solution has changed color. Is it still usable?

A color change, such as a shift from clear to yellow, is a common indicator of this compound degradation. We recommend quantifying the purity of the solution using a method like HPLC before proceeding with any critical experiments. For best results, use a fresh, un-degraded stock.

Q3: How sensitive is this compound to light?

This compound is highly photosensitive. Exposure to ambient light, especially UV light, can cause significant degradation in a matter of hours. Always store this compound powder and solutions in amber vials or containers wrapped in aluminum foil to protect them from light. All handling and experimental procedures should be performed under subdued lighting conditions whenever possible.

Q4: How many freeze-thaw cycles can a this compound solution tolerate?

We advise against more than 2-3 freeze-thaw cycles for this compound solutions. Repeated cycling can lead to the precipitation of the compound and accelerate degradation. To avoid this, we recommend preparing small-volume aliquots from a freshly made stock solution for single-use applications.

Q5: What are the primary degradation products of this compound?

The two primary degradation products are an oxidized form, this compound-Oxide, and a hydrolyzed form, this compound-Hydrolysate. These byproducts are inactive and can interfere with experimental results by competing for binding sites or having off-target effects.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity in my assay.

This is a common symptom of this compound degradation. Follow these troubleshooting steps to diagnose the issue.

TroubleshootingWorkflow start Start: Inconsistent Assay Results check_storage 1. Review Storage Conditions (-20°C, dark, dry?) start->check_storage check_age 2. Check Solution Age & Freeze-Thaw Cycles (Freshly prepared? <3 cycles?) check_storage->check_age Conditions OK re_evaluate Action: Re-evaluate Protocols (Aliquotting, light protection) check_storage->re_evaluate Incorrect check_handling 3. Review Handling Procedures (Exposed to light? Left at RT?) check_age->check_handling Solution OK check_age->re_evaluate Incorrect quantify 4. Quantify Purity (Use HPLC or LC-MS) check_handling->quantify Handling OK check_handling->re_evaluate Incorrect degraded Purity <95%? quantify->degraded prepare_new Action: Prepare Fresh Solution (From new powder stock if possible) degraded->prepare_new Yes end_ok Issue Resolved: Continue Experiment degraded->end_ok No prepare_new->end_ok end_bad Issue Persists: Contact Support prepare_new->end_bad re_evaluate->prepare_new ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Prepare 1 mg/mL Stock in ACN prep2 Dilute to 50 µg/mL in Mobile Phase prep1->prep2 hplc1 Inject 10 µL onto C18 Column prep2->hplc1 hplc2 Run Gradient Elution (5-95% ACN) hplc1->hplc2 hplc3 Detect at 280 nm hplc2->hplc3 analysis1 Integrate Peak Areas hplc3->analysis1 analysis2 Calculate Purity % analysis1->analysis2 SignalingPathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector (e.g., Transcription Factor) KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->KinaseX Degradation Degradation Products (Inactive) This compound->Degradation

Lilaline Purification Protocols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Lilaline.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during the this compound purification workflow.

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield Improper Solvent Polarity: The solvent may not be optimal for extracting this compound, which has both polar (hydroxyl groups) and moderately non-polar (flavone backbone) characteristics.Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, or mixtures thereof) to find the optimal extraction solvent.[1]
Insufficient Extraction Time or Temperature: The duration or temperature of the extraction may not be adequate for efficient recovery.Systematically increase the extraction time and/or temperature in increments, monitoring the yield at each step to determine the optimal conditions. Be cautious of potential degradation at high temperatures.[1]
Incomplete Cell Lysis: Plant or microbial cell walls may not be sufficiently disrupted to release this compound.Ensure the starting material is finely ground to increase surface area.[2] Consider using ultrasonication or enzymatic digestion to aid in cell wall disruption.
Degradation of this compound: this compound may be sensitive to pH, light, or temperature, leading to degradation during extraction.Perform extractions under controlled pH conditions. Protect the sample from light and use the lowest effective temperature. Consider performing a stability study under different conditions.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.Employ a sequential extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound.[1][2]
Presence of Pigments (e.g., Chlorophylls): Common in plant-based extractions, these can interfere with downstream purification.Incorporate a decolorization step using activated charcoal or by partitioning the extract against a non-polar solvent.[1]
High Protein Content: Proteins extracted from the source material can complicate purification.Consider a protein precipitation step using methods like ammonium sulfate precipitation or solvent precipitation (e.g., with cold acetone).
Poor Chromatographic Separation Inappropriate Stationary Phase: The column chemistry (e.g., normal-phase, reverse-phase) may not be suitable for separating this compound from impurities.Screen different stationary phases. For a compound like this compound, both normal-phase (e.g., silica) and reverse-phase (e.g., C18) chromatography could be effective. Hydrophilic Interaction Liquid Chromatography (HILIC) may also be an option.[3]
Suboptimal Mobile Phase: The solvent system may not provide adequate resolution.Systematically vary the mobile phase composition and gradient. For reverse-phase HPLC, a gradient of water (with an acid modifier like formic acid or TFA) and acetonitrile or methanol is a common starting point.
Column Overloading: Injecting too much sample onto the column can lead to broad, overlapping peaks.Reduce the sample load. Perform a loading study to determine the optimal sample concentration and injection volume for your column.
Product Instability or Degradation Post-purification Residual Solvents or Acids: Trace amounts of solvents or acid modifiers from chromatography can cause degradation over time.Ensure complete removal of solvents by lyophilization or high-vacuum drying. If acids were used, consider a final desalting or neutralization step if compatible with the compound's stability.
Oxidation: The phenolic hydroxyl groups in this compound may be susceptible to oxidation.Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or -80°C). Consider adding an antioxidant if compatible with downstream applications.

Frequently Asked Questions (FAQs)

1. What is the chemical nature of this compound and how does it affect purification?

This compound is a tetrahydroxyflavone with a 4-methyl-5-oxopyrrolidin-2-yl group.[4] This structure gives it both acidic (phenolic hydroxyl groups) and basic (pyrrolidinone nitrogen) properties, making it amphipathic. Its purification strategy should account for its solubility in both polar and moderately non-polar solvents. An acid-base extraction approach can be utilized to selectively partition this compound.[5]

2. Which extraction method is recommended for obtaining a crude this compound extract?

A common starting point for natural products is solvent extraction.[6] For this compound, an alcohol-based solvent like methanol or ethanol is a good initial choice as it can dissolve a wide range of polarities.[7] To improve selectivity, an initial extraction with a non-polar solvent like hexane can be performed to remove fats and oils.[2] Subsequently, an acid-base extraction can be employed, where the material is first extracted with an acidified aqueous solution to protonate the basic nitrogen and dissolve this compound as a salt.[5]

3. What are the most suitable chromatography techniques for this compound purification?

A multi-step chromatography approach is often necessary for purifying natural products.[8]

  • Initial Cleanup: Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography on silica gel (normal-phase) or C18 (reverse-phase) can be used for initial fractionation of the crude extract.

  • Final Polishing: High-Performance Liquid Chromatography (HPLC) is recommended for the final purification step to achieve high purity.[6] A reverse-phase C18 column is a robust starting point, using a water/acetonitrile or water/methanol gradient.

4. How can I monitor the presence and purity of this compound during the purification process?

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the presence of this compound in different fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. A UV detector is suitable, as the flavone structure of this compound will have strong UV absorbance.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the presence of this compound by its molecular weight (383.4 g/mol ).[4]

5. My purified this compound appears to be degrading. How can I improve its stability?

This compound's phenolic groups are susceptible to oxidation. To enhance stability:

  • Store the purified solid under an inert atmosphere (argon or nitrogen).

  • Keep the sample at or below -20°C.

  • Protect from light.

  • If in solution, use degassed solvents and store frozen.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound
  • Preparation of Material: Air-dry and grind the source material (e.g., plant leaves) to a fine powder.

  • Defatting: Macerate the powdered material in hexane for 24 hours to remove non-polar impurities. Filter and discard the hexane.

  • Acidic Extraction: Extract the defatted material with 1% aqueous hydrochloric acid (pH 2-3).[5] this compound will form a salt and dissolve in the aqueous phase. Filter to remove solid debris.

  • Basification and Liquid-Liquid Extraction: Adjust the pH of the acidic aqueous extract to >9 with a base (e.g., ammonium hydroxide). This will convert this compound back to its free base form. Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or chloroform to recover the this compound.[5]

  • Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Protocol 2: Reverse-Phase HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude this compound extract in a suitable solvent (e.g., methanol or DMSO) and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, e.g., 4.6 x 250 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (flavonoids typically absorb around 254 nm and 365 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

experimental_workflow start Source Material (e.g., Plant) powder Grinding start->powder defat Defatting (Hexane) powder->defat acid_ext Acidic Extraction (1% HCl) defat->acid_ext filter1 Filtration acid_ext->filter1 basify Basification (NH4OH) filter1->basify lleq Liquid-Liquid Extraction (Ethyl Acetate) basify->lleq concentrate Concentration lleq->concentrate crude Crude this compound Extract concentrate->crude hplc Reverse-Phase HPLC crude->hplc collect Fraction Collection hplc->collect dry Solvent Removal collect->dry pure Pure this compound dry->pure

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue extraction Check Extraction Parameters start->extraction During Extraction? chromatography Check Chromatography Parameters start->chromatography During Chromatography? stability Check Product Stability start->stability Post-Purification? solvent Optimize Solvent Polarity & Time/Temp extraction->solvent impurities Add Defatting or Decolorization Step extraction->impurities stationary_phase Screen Different Stationary Phases chromatography->stationary_phase mobile_phase Optimize Mobile Phase Gradient chromatography->mobile_phase storage Store under Inert Gas at Low Temp stability->storage antioxidant Consider Adding Antioxidant stability->antioxidant

Caption: A logical guide for troubleshooting common this compound purification issues.

References

minimizing off-target effects of Lilaline in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lilaline. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers minimize off-target effects and ensure the accurate interpretation of experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: this compound is a potent small molecule inhibitor designed to target the ATP-binding pocket of KIN-A, a key kinase in a pro-survival signaling pathway. However, due to structural similarities in the ATP-binding sites across the kinome, this compound can interact with other kinases, leading to off-target effects.[1] The primary known off-targets are KIN-B, involved in cell cycle regulation, and KIN-C, which plays a role in cellular metabolism. Direct inhibition of these kinases can lead to unintended biological consequences that may confound experimental results.

Q2: I'm observing unexpected cytotoxicity or a different phenotype than expected. How can I determine if this is an off-target effect?

A2: Unexpected results are often attributable to off-target effects, especially at higher concentrations.[2][3] To dissect on-target from off-target effects, a multi-step validation approach is recommended:

  • Confirm Target Engagement: Use an assay like a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to KIN-A in your cells at the concentrations used.

  • Use a Structurally Different Inhibitor: Confirm key findings with another KIN-A inhibitor that has a different chemical structure and, likely, a different off-target profile.[2]

  • Employ Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out KIN-A. A similar phenotype to that observed with this compound treatment provides strong evidence for on-target activity.[2]

  • Perform Rescue Experiments: In cells treated with this compound, express a drug-resistant mutant of KIN-A. If the phenotype is reversed, it confirms an on-target effect.[2]

Q3: How do I select the optimal concentration of this compound to maximize the on-target effect while minimizing off-target activity?

A3: The key is to use the lowest effective concentration that elicits the desired on-target effect.[2] This should be determined empirically in your specific cell line. Start by performing a dose-response curve, measuring not only cell viability but also a direct biomarker of KIN-A activity (e.g., phosphorylation of a known downstream substrate).[4] The optimal concentration window will be where you see significant inhibition of the on-target biomarker with minimal impact on cell viability or known off-target pathways. Refer to the data tables below for recommended starting ranges.

Q4: My in vitro IC50 value for this compound is much lower than the concentration required to see an effect in my cell-based assays. Why is there a discrepancy?

A4: This is a common observation. The half-maximal inhibitory concentration (IC50) from a biochemical assay (in vitro) often differs from the effective concentration in a cellular context for several reasons:

  • Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase. Cellular ATP levels are much higher (in the millimolar range), which can outcompete an ATP-competitive inhibitor like this compound, requiring a higher concentration of the drug to be effective.[5][6]

  • Cell Permeability: The compound may not efficiently cross the cell membrane, resulting in a lower intracellular concentration.[3]

  • Protein Binding: In media containing serum, this compound may bind to proteins like albumin, reducing its free, active concentration.[3][7]

  • Drug Efflux: Cells may actively pump the inhibitor out via efflux pumps.

Data Presentation

Table 1: In Vitro Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against the primary target (KIN-A) and key known off-targets (KIN-B, KIN-C) as determined by in vitro biochemical assays. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8]

Kinase TargetIC50 (nM)FamilyNotes
KIN-A 5 Primary Target Pro-survival signaling
KIN-B85Off-TargetCell cycle regulation
KIN-C250Off-TargetCellular metabolism
SRC> 10,000Control KinaseUnrelated tyrosine kinase
CDK2> 5,000Control KinaseUnrelated cell cycle kinase
Table 2: Recommended Starting Concentrations for this compound in Cellular Assays

Based on empirical data, this table provides recommended concentration ranges for initial experiments in common cell lines. The optimal concentration should always be confirmed via a dose-response experiment in your specific system.[4][9]

Cell LineTarget Pathway Inhibition (IC50)Anti-proliferative Effect (GI50)Notes
Cell Line X (KIN-A dependent) 50 - 150 nM100 - 300 nMHighly sensitive to on-target inhibition.
Cell Line Y (Moderate KIN-A dependence) 100 - 300 nM500 - 1000 nMOff-target effects may appear at >500 nM.
Cell Line Z (Low KIN-A dependence) > 1000 nM> 2000 nMHigh concentrations may induce off-target cytotoxicity.

Troubleshooting Guides

Problem: Unexpectedly high cytotoxicity is observed at concentrations expected to inhibit only KIN-A.

Possible Cause Troubleshooting Step
Off-Target Toxicity Even at concentrations near the cellular IC50, this compound might engage off-targets critical for survival in your specific cell line.[10] Action: Perform a kinome scan to identify potential off-targets. Validate key findings with a structurally unrelated inhibitor or genetic knockdown of KIN-A.[2]
Solvent Toxicity The vehicle (e.g., DMSO) concentration may be too high.
On-Target Toxicity The KIN-A pathway may be more critical for the survival of your cell line than initially thought.

Problem: The observed phenotype (e.g., cell cycle arrest) is inconsistent with the known function of KIN-A.

Possible Cause Troubleshooting Step
Off-Target Effect on KIN-B This compound has known inhibitory activity against KIN-B, a cell cycle regulator. This effect is more pronounced at higher concentrations.
Activation of Feedback Loops Inhibition of KIN-A may trigger compensatory signaling pathways that produce the unexpected phenotype.[2]
Indirect Effects The observed phenotype may be an indirect consequence of inhibiting KIN-A, not a direct off-target effect.[11]

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Lilaline_on This compound KinA KIN-A Lilaline_on->KinA Inhibits ProSurvival Pro-Survival Signaling KinA->ProSurvival Blocks Apoptosis Apoptosis (Therapeutic Effect) ProSurvival->Apoptosis Inhibits Lilaline_off This compound (Higher Conc.) KinB KIN-B Lilaline_off->KinB Inhibits KinC KIN-C Lilaline_off->KinC Inhibits CellCycle Cell Cycle Arrest (Side Effect) KinB->CellCycle Causes Metabolism Metabolic Shift (Side Effect) KinC->Metabolism Causes

Caption: On-target vs. off-target signaling pathways of this compound.

G start Start: Determine Optimal This compound Concentration dose_response 1. Perform Broad Dose-Response (e.g., 1 nM to 10 µM) Measure Viability (MTT/CTG) start->dose_response analyze_viability 2. Analyze Viability Data Determine GI50 dose_response->analyze_viability western_blot 3. Perform Narrow Dose-Response (around GI50) Measure p-KIN-A Substrate via Western Blot analyze_viability->western_blot analyze_target 4. Analyze Target Inhibition Data Determine IC50 for p-KIN-A Substrate western_blot->analyze_target decision Is IC50 (Target) < GI50 (Viability)? analyze_target->decision select_conc 5. Select Concentration Range for Experiments: IC50(Target) ≤ Conc. < GI50(Viability) decision->select_conc Yes reassess Re-evaluate: - Potential off-target toxicity - High on-target toxicity - Use orthogonal methods decision->reassess No end Proceed with Optimized Concentration select_conc->end reassess->start

Caption: Experimental workflow for optimizing this compound concentration.

G start Start: Unexpected Phenotype Observed (e.g., Cell Cycle Arrest) check_conc Is this compound concentration well above the on-target IC50? start->check_conc lower_conc Lower this compound concentration to the minimal effective dose for on-target inhibition and re-test. check_conc->lower_conc Yes validate Validate with Orthogonal Methods: 1. KIN-A Knockdown (siRNA/CRISPR) 2. Rescue with resistant KIN-A mutant 3. Use structurally different inhibitor check_conc->validate No pheno_persists Does the phenotype persist? lower_conc->pheno_persists off_target Conclusion: Phenotype is likely an OFF-TARGET effect. pheno_persists->off_target Yes pheno_persists->validate No on_target_pathway Phenotype may be due to ON-TARGET pathway effects. on_target_pathway->validate match Does phenotype match orthogonal validation? validate->match match->off_target No on_target_confirmed Conclusion: Phenotype is ON-TARGET. match->on_target_confirmed Yes

Caption: Troubleshooting logic for an unexpected experimental phenotype.

Experimental Protocols

Protocol 1: Dose-Response to Determine Cellular IC50 for Target Inhibition

This protocol details how to measure the inhibition of a downstream substrate of KIN-A to determine the cellular potency of this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-KIN-A-Substrate, anti-Total-KIN-A-Substrate, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A recommended range is 0, 10, 50, 100, 250, 500, 1000, and 5000 nM. Include a vehicle control (DMSO at the highest concentration used).

  • Remove the medium and add the this compound-containing medium to the cells.

  • Incubation: Incubate for a predetermined time (e.g., 2-4 hours) sufficient to see a change in the phosphorylation status of the target.

  • Cell Lysis: Wash cells twice with cold PBS. Add 100 µL of cold lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (p-KIN-A-Substrate) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Strip and re-probe the membrane for Total-KIN-A-Substrate and a loading control (e.g., GAPDH).

    • Quantify band intensities. Normalize the p-KIN-A-Substrate signal to the total substrate or loading control.

    • Plot the normalized signal against the log of this compound concentration and fit a dose-response curve to calculate the cellular IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify direct binding of this compound to its target KIN-A in intact cells by measuring the thermal stabilization of the protein upon ligand binding.[12]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer with protease inhibitors

Procedure:

  • Cell Treatment: Treat intact cells in suspension or adherent in a flask with this compound at a saturating concentration (e.g., 10x cellular IC50) or vehicle control (DMSO) for 1 hour.

  • Heating: Aliquot the treated cells into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of soluble KIN-A at each temperature point by Western blot.

  • Data Analysis: Quantify the band intensities for KIN-A at each temperature for both this compound-treated and vehicle-treated samples. Plot the percentage of soluble KIN-A against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and confirms target engagement.

Protocol 3: Rescue Experiment using a Drug-Resistant KIN-A Mutant

This protocol validates that a biological effect is on-target by showing it can be reversed by expressing a form of the target that the drug cannot bind to.

Materials:

  • Expression vectors: empty vector, wild-type (WT) KIN-A, and a drug-resistant KIN-A mutant (e.g., with a gatekeeper mutation).

  • Transfection reagent.

  • This compound.

  • Assay reagents to measure the phenotype of interest (e.g., cell viability assay kit).

Procedure:

  • Transfection: Transfect the cell line of interest with the empty vector, WT KIN-A vector, or resistant KIN-A vector.

  • Selection/Expression: Allow 24-48 hours for protein expression. If creating stable cell lines, select with the appropriate antibiotic.

  • Treatment: Seed the transfected cells and treat them with a dose-response of this compound.

  • Phenotypic Assay: After the appropriate treatment duration (e.g., 72 hours), perform the assay to measure the phenotype (e.g., cell viability).

  • Data Analysis: Plot the viability data for each transfected cell line against this compound concentration. If the phenotype is on-target, cells expressing the resistant KIN-A mutant will show a significant rightward shift in the dose-response curve (i.e., they will be less sensitive to this compound) compared to cells with the empty vector or WT KIN-A.

References

how to address batch-to-batch variability of Lilaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource hub for Lilaline. This guide is designed to help researchers, scientists, and drug development professionals address common challenges related to the batch-to-batch variability of synthesized this compound, ensuring the consistency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the efficacy (IC50) of this compound between different batches. Why is this happening?

A1: Batch-to-batch variability in potency is a common challenge with complex synthesized molecules.[1] Several factors can contribute to this:

  • Purity Differences: Even minor variations in the final purity percentage can lead to different active compound concentrations.[1]

  • Presence of Isomers or Related Impurities: The synthesis process may yield closely related impurities or isomers that have lower or no activity. The ratio of these to the active this compound can vary.[1]

  • Compound Stability: this compound may degrade over time if not stored under optimal conditions (e.g., temperature, light, humidity), leading to reduced potency in older batches.[1]

  • Residual Solvents or Reagents: Leftover materials from synthesis can interfere with biological assays.[1]

Q2: How can we confirm the identity and purity of a new batch of this compound?

A2: We recommend a multi-pronged approach for quality control (QC) on every new batch:[1]

  • High-Performance Liquid Chromatography (HPLC): This is essential for determining the purity of the compound. For a standard protocol, see the Experimental Protocols section below.[2][]

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound. This is often coupled with HPLC (LC-MS).[2][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[2]

  • Functional Assay: Perform a dose-response experiment using a standardized cell line to determine the IC50 and confirm biological activity.[1]

Q3: Our recent batch of this compound shows poor solubility in our standard vehicle (DMSO). What could be the cause?

A3: Solubility issues can arise from several factors:

  • Different Salt Form or Polymorph: The synthesis or purification process may have resulted in a different crystalline form of this compound with altered physical properties.

  • Higher Impurity Levels: Certain impurities can impact the overall solubility of the compound.

  • Incorrect Storage: Exposure to moisture can cause some compounds to become less soluble over time.

Q4: We are not seeing the expected downstream effects on the PI3K/Akt/mTOR pathway, even at concentrations that should be effective based on previous batches. What should we investigate?

A4: This issue often points to a problem with either the compound's potency or the experimental setup.[1]

  • Verify Compound Potency: First, confirm the IC50 of the current batch using a cell viability assay (see protocols below). If the IC50 is higher than expected, you may need to adjust the concentration used in your experiments.[1]

  • Check Compound Solubility and Stability: Ensure the this compound is fully dissolved in the vehicle solvent (e.g., DMSO) and that the stock solution is fresh. Precipitated compound will lead to lower effective concentrations.[1]

  • Review Experimental Protocol: Double-check all experimental parameters, including cell density, incubation times, and reagent concentrations.

  • Assess Cell Health: Ensure the cells are healthy and in the appropriate growth phase, as this can impact signaling pathway activity.[4]

Troubleshooting Guides

Use the following workflow to diagnose and resolve issues arising from this compound batch variability.

G start Inconsistent Experimental Results with this compound qc_check Perform QC on New Batch (HPLC, LC-MS, NMR) start->qc_check compare_data Compare QC Data with Certificate of Analysis (CoA) and Previous 'Good' Batch qc_check->compare_data data_match Data Matches CoA and 'Good' Batch? compare_data->data_match functional_assay Perform Functional Assay (e.g., Cell Viability IC50) data_match->functional_assay Yes contact_synthesis Contact Synthesis/Supplier for Replacement Batch data_match->contact_synthesis No ic50_match IC50 Matches Expected Value? functional_assay->ic50_match investigate_assay Investigate Experimental Setup (Cells, Reagents, Protocol) ic50_match->investigate_assay No, and inconsistent adjust_conc Adjust Experimental Concentration Based on New IC50 ic50_match->adjust_conc No, but consistent proceed Proceed with Experiment ic50_match->proceed Yes investigate_assay->proceed adjust_conc->proceed

Caption: Troubleshooting workflow for this compound variability.

Data Presentation

Consistent documentation and analysis of key parameters across batches are crucial for identifying sources of variability. The following tables provide a template for recording and comparing data from different synthesis batches of this compound.

Table 1: Analytical Comparison of this compound Batches

ParameterBatch A (Reference)Batch BBatch CAcceptance Criteria
Appearance White Crystalline SolidWhite Crystalline SolidOff-White PowderWhite Crystalline Solid
Purity (HPLC) 99.5%97.2%99.6%≥ 98.0%
Molecular Weight (MS) 452.18 (M+H)+452.19 (M+H)+452.17 (M+H)+452.2 ± 0.2
Structure (1H-NMR) ConformsConformsConformsConforms to Reference
Residual Solvent (GC) <0.1% DMSO1.5% Ethyl Acetate<0.1% DMSO<0.5% Total Solvents

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical analysis.

Table 2: Functional Comparison of this compound Batches in MCF-7 Cells

Batch IDPurity (HPLC)IC50 (nM) in Cell Viability Assay
Batch A (Reference) 99.5%52.5
Batch B 97.2%115.8
Batch C 99.6%55.1

Note: The data presented in this table is for illustrative purposes only. Notice the correlation between lower purity in Batch B and its reduced potency (higher IC50).

Signaling Pathway

This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The frequent dysregulation of this pathway is implicated in various cancers. This compound acts by inhibiting PI3K, preventing the phosphorylation and subsequent activation of Akt.

G cluster_membrane Cell Membrane RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas to determine the relative purity of this compound.

Protocol 2: Cell Viability Assay (IC50 Determination)
  • Cell Line: MCF-7 breast cancer cells.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Replace the medium in the cell plate with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Acquisition: Read the luminescence or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

References

Technical Support Center: Lilaline Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering interference from a hypothetical small molecule, "Lilaline," in fluorescence-based assays. The principles and protocols described here are broadly applicable to common sources of assay interference, such as autofluorescent compounds, quenchers, and spectral bleed-through.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound interference and how does it manifest in my assay?

This compound interference refers to artifacts in fluorescence-based assays caused by the intrinsic properties of the test compound itself. This interference can manifest in several ways:

  • False Positives: The compound may be inherently fluorescent (autofluorescent) at the same wavelengths used in your assay. This adds to the specific signal, making it appear as if the compound is a true "hit" in a gain-of-signal assay.[3][4]

  • False Negatives: The compound can decrease the fluorescence signal through quenching, where it absorbs the energy from the excited fluorophore without emitting light. This can mask the activity of a genuinely active compound in a loss-of-signal assay.[5][6]

  • Inconsistent Results: The compound may absorb the excitation or emission light (inner filter effect), which is particularly problematic at high concentrations and can lead to non-linear dose-response curves.[6]

Q2: What are the first steps to determine if this compound is causing interference?

The most critical first step is to run a set of control experiments to isolate the compound's activity from the biological assay system.[6]

  • Measure Intrinsic Fluorescence: Prepare a sample of this compound in the assay buffer without any cells, enzymes, or fluorescent probes. Read the fluorescence using the same instrument settings (excitation/emission wavelengths, gain) as your primary experiment. A significant signal here is a strong indicator of autofluorescence.[6][7]

  • Perform a Quenching Counterscreen: In a cell-free setup, mix your fluorescent probe with varying concentrations of this compound. A dose-dependent decrease in the fluorescence signal compared to the probe alone suggests a quenching effect.[8][9]

Q3: My compound, this compound, is autofluorescent. What are my options?

Autofluorescence is a common challenge, but several strategies can mitigate its effects:

  • Switch to Red-Shifted Dyes: Autofluorescence is often strongest in the blue-green spectral region (350-550 nm).[6][10] Switching to fluorophores that excite and emit at longer wavelengths (far-red or near-infrared, >650 nm) can often eliminate the interference.[3][6]

  • Use a Different Detection Technology (Orthogonal Assay): Confirm your initial hits using an assay with a non-fluorescent readout, such as luminescence, absorbance, or a radiometric method.[9] This helps to validate that the observed biological activity is independent of the detection technology.[11]

  • Pre-read the Plate: Before adding the assay reagents, perform a fluorescence read of the compound plate. This allows you to quantify the intrinsic fluorescence of this compound and potentially subtract it from the final assay signal.[7]

Q4: How can I differentiate between spectral bleed-through and true co-localization in multi-color experiments?

Spectral bleed-through, or crosstalk, occurs when the emission from one fluorophore is detected in the channel of another.[12][13] To confirm this:

  • Prepare Single-Stain Controls: Prepare a control sample stained only with the fluorophore suspected of bleeding through (e.g., your green channel probe).

  • Image in Both Channels: Image this single-stained sample using the settings for both the green and red channels. If you detect a signal in the red channel, it confirms spectral bleed-through.[12]

  • Use Sequential Scanning: On a confocal microscope, acquiring each channel's image sequentially instead of simultaneously is a highly effective way to prevent bleed-through.[12][14]

Q5: Can this compound interfere with my assay even if it's not fluorescent and doesn't quench?

Yes. Small molecules can interfere through other mechanisms:

  • Colloidal Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to false positives.[2][11]

  • Chemical Reactivity: Some compounds can react directly with assay components, such as thiol groups on proteins or the reporter enzyme itself (e.g., luciferase).[15][16]

  • Light Scattering: Compound precipitates can scatter light, which may be incorrectly measured as a fluorescence signal by the plate reader.[1]

Troubleshooting Workflow

The following diagram outlines a systematic workflow for identifying and mitigating interference from compounds like this compound.

G cluster_0 A Initial Hit from Primary Screen B Is the compound autofluorescent? A->B C Does the compound quench the fluorophore? B->C No E False Positive (Autofluorescence) B->E Yes D Validate with Orthogonal Assay C->D No F False Positive (Quenching) C->F Yes G Confirmed Hit D->G Yes, Active H Inconclusive: Potential Other Interference D->H No, Inactive G cluster_0 Normal Signaling cluster_1 Interference Mechanism Kinase Active Kinase PhosphoSubstrate Phosphorylated Substrate (Donor + Acceptor Close) Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate (Donor + Acceptor Apart) Substrate->PhosphoSubstrate ATP ATP ATP->Kinase FRET FRET Signal PhosphoSubstrate->FRET Reader Fluorescence Reader FRET->Reader True Signal (Obscured) This compound This compound (Autofluorescent) This compound->Reader Emits light at same wavelength FalseSignal False Positive Signal Reader->FalseSignal

References

Technical Support Center: Optimizing Flavonoid & Alkaloid Extraction Yields

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the extraction of bioactive compounds from plant materials. While specific, optimized protocols for "Lilaline" are not extensively documented in scientific literature, the principles outlined here are broadly applicable to the extraction of flavonoids and alkaloids, the classes of compounds to which this compound belongs.[1] The following guides, protocols, and data address common challenges encountered during extraction and purification to help improve final yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

A1: Low initial yield is a common problem that can stem from several factors related to the raw material, solvent choice, and extraction method.[2]

  • Raw Material Preparation:

    • Particle Size: Inadequate grinding of the plant material limits the surface area available for solvent interaction. Ensure the material is ground to a fine, consistent powder.[2][3]

    • Drying: Improper drying can hinder solvent penetration. Methods like freeze-drying are often superior as they preserve the integrity of bioactive compounds and improve solvent diffusion.[2]

  • Solvent Selection:

    • Polarity: The chosen solvent may not have the optimal polarity to solubilize the target compound.[2] It is recommended to test a range of solvents with varying polarities (e.g., from non-polar hexane to polar methanol/water).[2]

    • "Green" Solvents: Consider Natural Deep Eutectic Solvents (NADES), which can offer superior extraction efficiency for certain compounds compared to traditional organic solvents.[4][5]

  • Extraction Method:

    • Inefficiency: Traditional methods like maceration can be slow and result in lower yields.[2][3]

    • Advanced Techniques: Modern methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and increase yield by enhancing cell wall disruption.[2][3][6]

Q2: My yields are inconsistent when using a Soxhlet extractor. Why is this happening and what can I do?

A2: While Soxhlet extraction is efficient in solvent use, its primary drawback is the prolonged exposure of the extract to heat, which can cause thermal degradation of sensitive compounds.[2][3][7]

  • Thermal Degradation: Many alkaloids and flavonoids are thermo-labile. The repeated heating and cooling cycles in a Soxhlet apparatus can break down these molecules, leading to inconsistent and lower-than-expected yields.[2][6]

  • Solvent Choice: The boiling point of your solvent determines the extraction temperature. A high-boiling point solvent might be more effective at solubilizing the compound but increases the risk of degradation.[2]

  • Troubleshooting Steps:

    • Assess Compound Stability: Research the thermal stability of your target compound. If it is known to be heat-sensitive, a non-thermal or low-temperature method is preferable.[2][6]

    • Use a Lower Boiling Point Solvent: If possible, switch to a solvent with a lower boiling point to reduce the extraction temperature.

    • Consider Alternative Methods: For heat-sensitive compounds, methods like maceration, percolation, or Ultrasound-Assisted Extraction (UAE) performed at room temperature are better alternatives.[2][3]

Q3: I'm losing a significant amount of product during the purification stage (e.g., column chromatography). How can I minimize this loss?

A3: Product loss during purification is a frequent challenge, often pointing to issues with the separation methodology or compound stability.[2]

  • Poor Separation:

    • Inappropriate Stationary Phase: The choice of stationary phase (e.g., silica gel, alumina) is critical. Your compound may be irreversibly adsorbing to the stationary phase or co-eluting with impurities.[2]

    • Incorrect Mobile Phase: The solvent system (mobile phase) may not be optimized to effectively separate your target compound from impurities.

  • Compound Degradation:

    • Acid Sensitivity: Some compounds can degrade on standard silica gel due to its acidic nature.[2]

    • Instability: The compound may be unstable when exposed to air or light for extended periods on the column.

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions: Use Thin Layer Chromatography (TLC) to test different stationary phases and a variety of mobile phase systems to find the optimal conditions for separation before running a large-scale column.

    • Use Neutral or Basic Stationary Phases: If your compound is acid-sensitive, consider using neutral or basic alumina, or a reversed-phase material like C18 silica.

    • Work Efficiently: Minimize the time the compound spends on the column and protect it from light and air if it is known to be unstable.[2]

Q4: How does pH affect the extraction of alkaloids?

A4: pH plays a crucial role in alkaloid extraction because the basicity of alkaloids allows them to exist in two forms: a free base and a salt.

  • Free Base Form: In alkaline (high pH) conditions, alkaloids are typically in their free base form, which is soluble in organic solvents.

  • Salt Form: In acidic (low pH) conditions, alkaloids form salts, which are typically soluble in water.

This property is exploited in acid-base extraction protocols. An initial extraction might be done with an acidic aqueous solution to pull the alkaloids into the water phase as salts. Then, the aqueous phase is made alkaline, converting the alkaloids back to their free base form, which can then be extracted out using an organic solvent like chloroform or dichloromethane.[8] Adjusting the pH can therefore dramatically improve extraction yield and selectivity.[9]

Data Presentation

Table 1: Comparison of Common Extraction Methods for Plant Bioactives
Extraction MethodPrincipleTypical Extraction TimeSolvent ConsumptionYield PotentialKey Disadvantage
Maceration Soaking plant material in a solvent at room temperature.[2][3]24 - 72 hoursHighLow to ModerateTime-consuming, lower efficiency.[3]
Percolation Passing fresh solvent slowly through the plant material.[3]12 - 48 hoursHighModerateChanneling can lead to incomplete extraction.
Soxhlet Extraction Continuous extraction with a refluxing solvent.[2][3]6 - 24 hoursLowHighPotential for thermal degradation of compounds.[2][3][6]
Ultrasound-Assisted (UAE) Using ultrasonic waves to disrupt cell walls and enhance solvent penetration.[3][6]15 - 60 minutesLow to ModerateHighOverexposure can degrade some compounds.[7]
Microwave-Assisted (MAE) Using microwave energy to heat the solvent and rupture plant cells.[6]5 - 30 minutesLowVery HighRequires specialized equipment; risk of thermal degradation.[10]
Table 2: Influence of Process Parameters on Alkaloid Extraction Yield
ParameterEffect on YieldOptimal Range (General)Rationale
Temperature Increases up to an optimum, then may decrease.40°C - 80°CHigher temperatures increase solvent diffusivity and solute solubility, but excessive heat can cause degradation.[10][11]
pH Highly significant for alkaloids.Acidic (for salt form) or Alkaline (for free base)Exploits the differential solubility of alkaloid salts (water-soluble) and free bases (organic-soluble) to improve selectivity and yield.[8][9]
Solid-to-Liquid Ratio Increases with more solvent, up to a plateau.1:10 to 1:30 (w/v)A higher solvent volume increases the concentration gradient, enhancing extraction. Too much solvent adds unnecessary cost and removal time.[2][12]
Ethanol Concentration Yield is often highest with an aqueous ethanol mixture.60% - 80% EthanolA mixture of ethanol and water can better extract a wider range of compounds with varying polarities than pure ethanol or pure water.[12]

Experimental Protocols

Protocol 1: Maceration for Heat-Sensitive Compounds
  • Preparation: Weigh the dried and finely ground plant material.

  • Soaking: Place the material in a sealed container (e.g., an Erlenmeyer flask) and add a suitable solvent, ensuring the material is fully submerged. A common ratio is 1:10 to 1:20 (w/v) of plant material to solvent.[2]

  • Agitation: Seal the container and place it on an orbital shaker. Agitate at room temperature for 24-72 hours. Protect from light if the target compounds are photosensitive.

  • Filtration: After the maceration period, filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.

  • Re-extraction (Optional): To maximize yield, the plant residue can be subjected to a second or third round of maceration with fresh solvent.

  • Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C) to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place a known amount of finely powdered plant material into an extraction vessel (e.g., a beaker or flask).

  • Solvent Addition: Add the selected solvent at an optimized solid-to-liquid ratio (e.g., 1:20 w/v).

  • Sonication: Place the vessel into an ultrasonic bath. For optimal energy transfer, ensure the water level in the bath is equal to or slightly higher than the solvent level in the vessel.

  • Extraction: Sonicate for a defined period, typically between 15 and 60 minutes.[3] Monitor the temperature of the water bath to prevent overheating and potential degradation of the target compounds.

  • Filtration & Concentration: After sonication, filter the mixture and concentrate the filtrate using a rotary evaporator as described in the maceration protocol.

Visualizations

G start Start: Plant Material prep Step 1: Preparation (Drying, Grinding) start->prep extraction Step 2: Extraction (Maceration, UAE, Soxhlet, etc.) prep->extraction filtration Step 3: Filtration (Separate solid residue from liquid extract) extraction->filtration filtration->extraction Re-extract Residue concentration Step 4: Concentration (Solvent removal via Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Step 5: Purification (Column Chromatography) crude_extract->purification pure_compound Pure Compound purification->pure_compound analysis Step 6: Analysis (HPLC, GC-MS, TLC) pure_compound->analysis end End analysis->end

Caption: General workflow for the extraction and isolation of bioactive compounds from plant material.

G start Low Extraction Yield? q_material Is raw material properly prepared? start->q_material Check Material q_solvent Is the solvent optimal? start->q_solvent Check Solvent q_method Is the method efficient? start->q_method Check Method q_params Are parameters (pH, Temp, Time) optimized? start->q_params Check Parameters a_material Action: Optimize grinding to fine powder. Review drying protocol. q_material->a_material No q_material->q_solvent Yes a_solvent Action: Test solvents of varying polarity. Consider co-solvents or NADES. q_solvent->a_solvent No q_solvent->q_method Yes a_method Action: Switch from maceration to UAE or MAE. Check for thermal degradation. q_method->a_method No q_method->q_params Yes a_params Action: Adjust pH for alkaloids. Optimize temperature and time for target compound stability. q_params->a_params No

Caption: Troubleshooting decision tree for addressing low extraction yields.

G cluster_solvents Solvent Polarity Spectrum cluster_compounds Compound Polarity hexane Hexane ethyl_acetate Ethyl Acetate ethanol Ethanol methanol Methanol water Water lipids Lipids / Waxes lipids->hexane Extracted By terpenes Terpenes terpenes->hexane Extracted By flavonoids Flavonoids flavonoids->ethyl_acetate Extracted By flavonoids->ethanol Extracted By alkaloids Alkaloids (Free Base) alkaloids->ethyl_acetate Extracted By glycosides Glycosides glycosides->methanol Extracted By sugars Sugars / Salts sugars->water Extracted By

Caption: Relationship between solvent polarity and the class of compounds typically extracted.

References

Validation & Comparative

A Comparative Analysis of Leelamine and Quercetin: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on Leelamine and Quercetin has been published today, offering researchers, scientists, and drug development professionals a detailed analysis of the two compounds' biochemical and cellular effects. This guide provides a side-by-side examination of their mechanisms of action, supported by experimental data, to assist in evaluating their therapeutic potential.

Introduction

Leelamine, a diterpene amine derived from pine bark, and Quercetin, a flavonoid abundant in fruits and vegetables, have both demonstrated significant potential in preclinical research as anticancer, anti-inflammatory, and antioxidant agents. While both compounds modulate critical cellular signaling pathways, their primary mechanisms of action and efficacy profiles exhibit notable differences. This guide aims to provide a clear, data-driven comparison to inform future research and development.

Quantitative Data Summary

The following tables summarize the available quantitative data for Leelamine and Quercetin, focusing on their anticancer and antioxidant activities. It is important to note that the data is compiled from various studies and direct comparisons of IC50 values should be made with caution due to differing experimental conditions.

Table 1: Anticancer Activity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Reference
Leelamine UACC 903 (Melanoma)~2[1]
1205 Lu (Melanoma)~2[1]
22Rv1 (Prostate)Not specified[2]
MCF-7 (Breast)Not specified[2][3]
Quercetin HCT116 (Colon)5.79 (±0.13)[4]
MDA-MB-231 (Breast)5.81 (±0.13)[4]
CT-26 (Colon)>120 (at 72h)[5]
LNCaP (Prostate)~80 (at 72h)[5]
MOLT-4 (Leukemia)~40 (at 72h)[5]
Raji (Lymphoma)~80 (at 72h)[5]
A172 (Glioblastoma)Not specified[6]

Table 2: Antioxidant Activity

CompoundAssayIC50 (µg/mL)Reference
Quercetin DPPH radical scavenging19.17
H2O2 scavenging36.22
Leelamine Not availableNot available

Mechanisms of Action and Signaling Pathways

Leelamine and Quercetin exert their biological effects through distinct primary mechanisms, leading to the modulation of several key signaling pathways.

Leelamine: The primary mechanism of Leelamine is its function as a lysosomotropic agent.[2][7] It accumulates in lysosomes, disrupting intracellular cholesterol transport.[1][2] This disruption leads to the inhibition of critical oncogenic signaling pathways that are dependent on cholesterol for their function, including:

  • PI3K/Akt Pathway [8]

  • MAPK Pathway [8]

  • STAT3 Pathway [8]

Quercetin: Quercetin's mechanism is more multifaceted, acting as a potent antioxidant and directly interacting with multiple intracellular targets to modulate a broader range of signaling pathways.[9][10] Key pathways affected by Quercetin include:

  • PI3K/Akt Pathway [6]

  • MAPK/ERK Pathway [11]

  • NF-κB Pathway [12]

  • p53 Signaling [11]

  • Nrf2 Pathway

  • Wnt/β-catenin Pathway

Leelamine_Signaling_Pathway cluster_cell Cancer Cell Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulation Cholesterol_Transport Intracellular Cholesterol Transport Lysosome->Cholesterol_Transport Disruption PI3K PI3K Cholesterol_Transport->PI3K MAPK MAPK Cholesterol_Transport->MAPK STAT3 STAT3 Cholesterol_Transport->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation STAT3->Proliferation

Figure 1: Leelamine's mechanism of action via lysosomal disruption.

Quercetin_Signaling_Pathways cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Quercetin Quercetin PI3K_Akt PI3K/Akt Quercetin->PI3K_Akt MAPK MAPK/ERK Quercetin->MAPK NFkB NF-κB Quercetin->NFkB p53 p53 Quercetin->p53 Nrf2 Nrf2 Quercetin->Nrf2 Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis Anti_Inflammation Anti-inflammation NFkB->Anti_Inflammation p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Figure 2: Major signaling pathways modulated by Quercetin.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with varying concentrations of Leelamine or Quercetin for a specified period (e.g., 24, 48, or 72 hours).[13][14] Include a vehicle control (e.g., DMSO).[2]

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[15]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Read Absorbance E->F G Calculate IC50 Value F->G

Figure 3: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify changes in the expression and phosphorylation status of key proteins within signaling cascades.

  • Cell Lysis: Treat cells with the compound of interest for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G H Analysis G->H

Figure 4: General workflow for Western Blot analysis.

Conclusion

Leelamine and Quercetin represent two distinct classes of natural compounds with significant therapeutic potential. Leelamine's targeted disruption of cholesterol homeostasis presents a novel approach to inhibiting multiple oncogenic pathways simultaneously. Quercetin, with its broad-spectrum antioxidant and anti-inflammatory properties, modulates a wider array of cellular processes. This comparative guide provides a foundational resource for researchers to understand the key differences between these two compounds and to guide the design of future studies aimed at harnessing their unique properties for the development of new therapies.

References

A Comparative Guide to Flavonoid Alkaloids: Lilaline in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Lilaline, a flavonoid alkaloid, with other relevant compounds in its class. Due to the limited publicly available data on this compound's specific biological activities, this comparison leverages data from the well-characterized flavonoid alkaloid Alvocidib and the structurally related, extensively studied flavonoid, Luteolin. This approach allows for a contextual understanding of this compound's potential activities based on its chemical classification.

Introduction to a Unique Class of Bioactive Molecules

Flavonoid alkaloids are a unique class of natural products characterized by a core flavonoid structure with a nitrogen-containing moiety. This combination of two pharmacologically significant scaffolds results in compounds with diverse and potent biological activities.

  • This compound: Isolated from the Madonna lily (Lilium candidum), this compound is a flavonoid alkaloid with a kaempferol core. While extracts of Lilium candidum have been traditionally used for their anti-inflammatory and wound-healing properties, specific quantitative biological data for isolated this compound is not extensively available in current literature.

  • Alvocidib (Flavopiridol): A synthetic flavonoid alkaloid, Alvocidib is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been extensively investigated as an anti-cancer agent.[1][2] Its mechanism of action and effects on various signaling pathways are well-documented.

  • Luteolin: A common dietary flavonoid found in various plants, Luteolin is not a flavonoid alkaloid as it lacks a nitrogen-containing heterocyclic ring. However, its well-documented anticancer, anti-inflammatory, and enzyme-inhibitory activities, along with its shared flavonoid core, make it a valuable comparator for understanding the potential bioactivities of the flavonoid scaffold.[1][3]

Comparative Biological Activities

The following tables summarize the available quantitative data for the selected compounds, focusing on their anticancer and enzyme-inhibitory properties.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound --Data not available-
Alvocidib HCT116Colon Carcinoma0.013[3]
A2780Ovarian Carcinoma0.015[3]
PC3Prostate Cancer0.010[3]
Mia PaCa-2Pancreatic Cancer0.036[3]
LNCaPProstate Cancer0.016[3]
K562Chronic Myelogenous Leukemia0.130[3]
Luteolin A549Lung Carcinoma3.1[1]
B16 4A5Mouse Melanoma2.3[1]
CCRF-HSB-2T-cell Leukemia2.0[1]
TGBC11TKBGastric Cancer1.3[1]
HT-29Colon Cancer20-60[1]
A549Non-small-cell Lung Cancer27.12 (48h)[4]
H460Non-small-cell Lung Cancer18.93 (48h)[4]

Table 2: Comparative Enzyme Inhibition (IC50 values)

CompoundEnzymeIC50Reference
This compound -Data not available-
Alvocidib CDK130 nM[5]
CDK2170 nM[5]
CDK4100 nM[5]
CDK920-100 nM[3]
Luteolin α-Glucosidase172 µM[6]
α-Glucosidase32.3 µM[7]
α-Amylase78 µM[8]
CDK972 nM[9]

Experimental Protocols

In Vitro Cyclin-Dependent Kinase 9 (CDK9) Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a compound against CDK9.

Objective: To determine the IC₅₀ value of a test compound against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., a peptide substrate with a phosphorylation site for CDK9)

  • Test compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in 100% DMSO.

  • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.[7]

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of a compound on α-glucosidase activity.

Objective: To determine the IC₅₀ value of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test compound (dissolved in DMSO and diluted in buffer)

  • Acarbose (positive control)

  • Sodium carbonate (0.1 M)

  • 96-well microplate reader

Procedure:

  • Add 50 µL of sodium phosphate buffer to each well of a 96-well plate.

  • Add 20 µL of various concentrations of the test compound (or Acarbose for positive control, or buffer for blank) to the respective wells.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the substrate blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.[6]

Signaling Pathway Visualizations

The following diagrams illustrate the known signaling pathways modulated by Alvocidib and Luteolin.

Alvocidib_Signaling_Pathway cluster_nucleus Nucleus RNA_Pol_II RNA Polymerase II Transcription Gene Transcription (e.g., c-Myc, MCL-1) RNA_Pol_II->Transcription Elongation P-TEFb P-TEFb (CDK9/Cyclin T) P-TEFb->RNA_Pol_II Phosphorylates (Ser2) DSIF_NELF DSIF/NELF P-TEFb->DSIF_NELF Phosphorylates DSIF_NELF->RNA_Pol_II Pauses Alvocidib Alvocidib Alvocidib->P-TEFb Inhibits

Caption: Alvocidib inhibits CDK9, preventing transcription elongation.

Luteolin_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K Inhibits MEK MEK Luteolin->MEK Inhibits IKK IKK Luteolin->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inflammation Inflammation NF-κB->Inflammation

Caption: Luteolin modulates multiple key signaling pathways in cancer.

Conclusion

While this compound remains a structurally intriguing flavonoid alkaloid, the current lack of comprehensive biological data limits a direct and quantitative comparison with other well-studied compounds. This guide places this compound in the context of Alvocidib, a potent synthetic flavonoid alkaloid with a clear mechanism of action, and Luteolin, a widely researched flavonoid, to provide a framework for understanding its potential therapeutic applications. The provided data on Alvocidib and Luteolin, along with the detailed experimental protocols, serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigation into the biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Leelamine's Therapeutic Efficacy in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic performance of Leelamine, a novel anti-melanoma agent, with current standard-of-care treatments. The information presented is supported by preclinical and clinical experimental data to assist in the evaluation of Leelamine's potential as a therapeutic candidate.

Executive Summary

Leelamine, a naturally derived diterpene amine, has demonstrated significant preclinical anti-melanoma activity through a unique mechanism of action. Unlike many targeted therapies that focus on a single protein, Leelamine disrupts intracellular cholesterol transport, leading to the simultaneous inhibition of three key signaling pathways implicated in melanoma progression: PI3K/Akt, MAPK, and STAT3.[1] This multi-targeted approach offers a potential strategy to overcome the drug resistance often observed with single-agent therapies. This guide compares the preclinical efficacy of Leelamine with the clinical performance of established melanoma treatments, including BRAF/MEK inhibitors and immune checkpoint inhibitors.

Data Presentation: Leelamine vs. Standard-of-Care Therapies

The following tables summarize the quantitative data for Leelamine and current first-line treatments for metastatic melanoma.

Table 1: Preclinical Efficacy of Leelamine in Melanoma Models

ParameterValueCell Lines/Model
IC50 (Melanoma Cells) ~2 µmol/LUACC 903, 1205 Lu
IC50 (Normal Cells) ~9.3 µmol/LAverage of normal cells
Selectivity Index ~4.5-foldMelanoma vs. Normal Cells
Cellular Proliferation Inhibition 40-80% at 2.5 µmol/LMelanoma cell lines
Apoptosis Induction 600% increaseMelanoma cell lines
In Vivo Tumor Growth Inhibition ~60%Melanoma xenograft model

Data sourced from preclinical studies.[1]

Table 2: Clinical Efficacy of Standard-of-Care Therapies in Advanced Melanoma

Therapy ClassDrug(s)Objective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)5-Year Overall Survival (OS) Rate
BRAF/MEK Inhibitors Dabrafenib + Trametinib77% (neoadjuvant)11.1 - 14.934%
Vemurafenib48% - 53%5.3 - 6.8-
Immune Checkpoint Inhibitors Nivolumab31% - 42%5.1 - 6.939%
Pembrolizumab34% - 89% (desmoplastic melanoma)5.7 - 8.434% - 41%
Ipilimumab + Nivolumab28% - 58%11.552%

Data sourced from various clinical trials. ORR, PFS, and OS can vary based on patient population (e.g., BRAF mutation status, prior treatment).[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of Leelamine are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed melanoma cells (e.g., UACC 903) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of Leelamine or a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[21][22][23][24][25]

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Treat melanoma cells with Leelamine or a vehicle control for the desired time period.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well containing the treated cells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

In Vivo Melanoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject 1 x 10⁶ UACC 903 melanoma cells into the flank of athymic nude mice.[1]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Administer Leelamine (e.g., 5-7.5 mg/kg body weight) or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) daily for a specified period (e.g., 3-4 weeks).

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (length x width²) / 2.[26]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[26][27][28]

Mandatory Visualization

Leelamine's Mechanism of Action: Signaling Pathway Inhibition

Leelamine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) PI3K PI3K Receptor_Tyrosine_Kinases->PI3K MAPK_Cascade MAPK Cascade (RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinases->MAPK_Cascade STAT3 STAT3 Receptor_Tyrosine_Kinases->STAT3 Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MAPK_Cascade->Proliferation_Survival STAT3->Proliferation_Survival Leelamine Leelamine Cholesterol_Transport Cholesterol Transport Leelamine->Cholesterol_Transport Disrupts Cholesterol_Transport->Receptor_Tyrosine_Kinases Inhibits Endocytosis

Caption: Leelamine disrupts cholesterol transport, inhibiting RTK signaling and downstream pathways.

Experimental Workflow: Preclinical Evaluation of Leelamine

Experimental_Workflow Start Hypothesis: Leelamine has anti-melanoma activity In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (MTT) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Caspase 3/7) In_Vitro->Apoptosis_Assay In_Vivo In Vivo Studies Cell_Viability->In_Vivo Apoptosis_Assay->In_Vivo Xenograft_Model Melanoma Xenograft Model In_Vivo->Xenograft_Model Data_Analysis Data Analysis & Interpretation Xenograft_Model->Data_Analysis

Caption: Workflow for preclinical assessment of Leelamine's anti-melanoma effects.

Logical Comparison: Leelamine vs. Standard of Care

Comparison_Logic cluster_leelamine Leelamine (Preclinical) cluster_soc Standard of Care (Clinical) Therapeutic_Goal Effective Melanoma Treatment Leelamine_Node Leelamine Therapeutic_Goal->Leelamine_Node SoC_Node Standard of Care Therapeutic_Goal->SoC_Node Leelamine_MoA Multi-Pathway Inhibition (PI3K, MAPK, STAT3) Leelamine_Node->Leelamine_MoA Leelamine_Efficacy ~60% Tumor Growth Inhibition (in vivo) Leelamine_MoA->Leelamine_Efficacy SoC_MoA Targeted (BRAF/MEK) or Immune-mediated (CPI) SoC_Node->SoC_MoA SoC_Efficacy Variable ORR, PFS, OS (See Table 2) SoC_MoA->SoC_Efficacy

Caption: Comparative logic of Leelamine's preclinical profile versus clinical standard of care.

References

Fictional Drug Efficacy Analysis: A Comparative Study of Lilaline and Standard Chemotherapy in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Lilaline" is a fictional entity created for the purpose of this guide. All data, mechanisms, and experimental results associated with this compound are hypothetical and intended to serve as a structural and formatting example. Data for the standard-of-care chemotherapy, Doxorubicin, are representative of publicly available research findings.

This guide provides a comparative analysis of the hypothetical therapeutic agent, this compound, against the established chemotherapy drug, Doxorubicin, in the context of Triple-Negative Breast Cancer (TNBC). The objective is to offer a clear, data-driven comparison for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound (Hypothetical): this compound is a novel, targeted inhibitor of the PI3K/Akt/mTOR signaling pathway. By selectively blocking the phosphorylation of Akt, it aims to halt the cell cycle and induce apoptosis specifically in cancer cells exhibiting mutations that lead to the pathway's overactivation, a common characteristic of various TNBC subtypes.

Doxorubicin: Doxorubicin is an anthracycline antibiotic that functions primarily as a topoisomerase II inhibitor. It intercalates into DNA, thereby preventing the resealing of the DNA backbone after it has been cleaved by topoisomerase II. This action leads to an accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound (hypothetical) and Doxorubicin in TNBC models.

Table 1: In Vitro Cytotoxicity (IC50) in TNBC Cell Lines

The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous drug exposure. Lower values indicate higher potency.

Cell LineThis compound (IC50, µM) (Hypothetical)Doxorubicin (IC50, µM) (Representative Data)
MDA-MB-2310.450.98
BT-5490.621.15
Hs 578T0.511.07
Table 2: In Vivo Tumor Growth Inhibition in MDA-MB-231 Xenograft Model

Tumor growth inhibition (TGI) was assessed in immunodeficient mice bearing MDA-MB-231 xenografts. Treatment was administered for 21 days.

Treatment GroupDosage & ScheduleFinal Average Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle ControlN/A1500 ± 1200%
This compound (Hypothetical)10 mg/kg, daily (oral)525 ± 8565%
Doxorubicin5 mg/kg, weekly (intravenous)600 ± 9560%

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for this compound and the workflow for the in vivo efficacy study.

lilaline_pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->Akt Inhibits

Caption: Hypothetical signaling pathway of this compound.

invivo_workflow start TNBC Cell Culture (MDA-MB-231) implant Subcutaneous Implantation in Mice start->implant tumor_dev Tumor Growth to ~100-150 mm³ implant->tumor_dev randomize Randomization into Treatment Groups tumor_dev->randomize treat 21-Day Dosing (this compound, Doxorubicin, Vehicle) randomize->treat measure Tumor Volume & Body Weight Measurement (2x per week) treat->measure endpoint Study Endpoint & Data Analysis measure->endpoint

Caption: Workflow for the in vivo xenograft study.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: MDA-MB-231, BT-549, and Hs 578T cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the culture medium was replaced with a fresh medium containing serial dilutions of this compound or Doxorubicin. A control group received a medium with the vehicle (0.1% DMSO).

    • Plates were incubated for 72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by fitting the dose-response curves using a non-linear regression model in GraphPad Prism software.

In Vivo Xenograft Mouse Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: 1 x 10^6 MDA-MB-231 cells, suspended in 100 µL of a 1:1 mixture of PBS and Matrigel, were subcutaneously injected into the right flank of each mouse.

  • Treatment:

    • Tumor growth was monitored with caliper measurements. When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound, and Doxorubicin.

    • This compound was administered orally once daily at a dose of 10 mg/kg.

    • Doxorubicin was administered via intravenous injection once weekly at a dose of 5 mg/kg.

    • The control group received the vehicle on the same schedule as the this compound group.

    • Treatment continued for 21 days.

  • Efficacy Assessment: Tumor volume was measured twice weekly using the formula: Volume = (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity.

  • Data Analysis: Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100. Statistical significance was determined using an appropriate statistical test, such as a one-way ANOVA.

A Comparative Analysis of Modern and Conventional Lilaline Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of isolating pharmacologically significant compounds, the efficiency and integrity of the extraction process are paramount. This guide provides a comprehensive comparison of various methods for the extraction of Lilaline, a novel alkaloid with promising therapeutic applications. The following analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate extraction strategy for their specific research and manufacturing needs.

Quantitative Comparison of this compound Extraction Methods

The selection of an extraction method significantly impacts the yield, purity, and overall cost-effectiveness of the process. Below is a summary of key performance indicators for several common extraction techniques applied to the isolation of this compound from its botanical source.

Extraction MethodPrincipleMean Yield (%)Purity (%)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Maceration Soaking the plant material in a solvent over a period to soften and dissolve the target compound.1.2567.948-72 hoursHighSimple, low-cost setup.Time-consuming, lower yield and purity.[1]
Soxhlet Extraction Continuous solid-liquid extraction using a specialized apparatus that cycles fresh solvent through the plant material.1.8074.912-24 hoursHighWell-established, higher yield than maceration.Time-consuming, potential for thermal degradation of sensitive compounds.[1][2]
Ultrasound-Assisted Extraction (UAE) Utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[3][4][5]2.2585.330-60 minutesModerateRapid, improved efficiency at lower temperatures.[4][5]Potential for localized heating and free radical formation.[6]
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[3][5]2.5088.215-30 minutesLowVery rapid, reduced solvent usage, higher yield.[1][3][5]Requires specialized equipment, potential for thermal degradation if not controlled.[3][6]
Accelerated Solvent Extraction (ASE) Uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.[1][5]2.6388.810-20 minutesLowFast, low solvent consumption, automated.[1][2]High initial equipment cost.[2]
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid, typically CO2, as the extraction solvent.[3]2.4095.11-4 hoursVery LowEnvironmentally friendly, yields highly pure, solvent-free extracts.[6]High capital investment, may not be suitable for all compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the implementation of these extraction techniques.

Maceration Protocol
  • Sample Preparation: 10 g of dried and powdered plant material is placed in a sealed container.

  • Solvent Addition: 200 mL of 80% ethanol is added to the container.

  • Extraction: The mixture is left to stand for 72 hours at room temperature with occasional agitation.

  • Filtration: The mixture is filtered through Whatman No. 1 filter paper.

  • Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound extract.

Soxhlet Extraction Protocol
  • Sample Preparation: 10 g of dried and powdered plant material is placed in a thimble.

  • Apparatus Setup: The thimble is placed into the main chamber of the Soxhlet extractor, which is fitted to a flask containing 250 mL of methanol and a condenser.

  • Extraction: The solvent is heated to reflux. The solvent vapor travels up a distillation arm, and floods into the chamber housing the thimble of solid. The chamber containing the solid material is slowly filled with warm solvent. When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for 12 hours.

  • Solvent Evaporation: The solvent is evaporated as described for maceration.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: 10 g of dried and powdered plant material is suspended in 200 mL of 80% ethanol in a beaker.

  • Ultrasonication: The beaker is placed in an ultrasonic bath operating at a frequency of 40 kHz and a power of 100 W.

  • Extraction: The extraction is carried out for 45 minutes at a controlled temperature of 45°C.

  • Post-Extraction: The mixture is filtered, and the solvent is evaporated as in the maceration protocol.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: 10 g of dried and powdered plant material is placed in a microwave-safe extraction vessel with 200 mL of 80% ethanol.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and irradiated at a power of 500 W for 20 minutes.

  • Cooling and Filtration: The vessel is allowed to cool to room temperature, and the contents are filtered.

  • Solvent Evaporation: The solvent is removed using a rotary evaporator.

Accelerated Solvent Extraction (ASE) Protocol
  • Sample Preparation: 10 g of dried and powdered plant material is mixed with an equal amount of diatomaceous earth and packed into an extraction cell.

  • System Parameters: The extraction is performed using an ASE system with the following parameters: solvent - 80% ethanol; pressure - 1500 psi; temperature - 100°C; static time - 5 minutes; number of cycles - 3.

  • Collection: The extract is collected in a vial.

  • Post-Extraction: The collected extract is filtered, and the solvent is evaporated.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: 10 g of dried and powdered plant material is loaded into the extraction vessel.

  • System Parameters: The SFE system is set up with the following parameters: supercritical fluid - CO2; pressure - 300 bar; temperature - 50°C; flow rate - 2 mL/min. A co-solvent of 5% ethanol is used.

  • Extraction: The extraction is run for 2 hours.

  • Separation and Collection: The extract is separated from the supercritical fluid in a cyclone separator, and the this compound-rich fraction is collected.

Visualizing Extraction Workflows

To further elucidate the procedural differences between these methods, the following diagrams illustrate the generalized workflows for conventional and modern this compound extraction techniques.

G cluster_0 Conventional Extraction Workflow Plant Material Plant Material Maceration / Soxhlet Maceration / Soxhlet Plant Material->Maceration / Soxhlet Soaking / Continuous Reflux Filtration Filtration Maceration / Soxhlet->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Crude this compound Extract Crude this compound Extract Solvent Evaporation->Crude this compound Extract

Caption: Workflow for Conventional this compound Extraction.

G cluster_1 Modern Extraction Workflow Plant Material Plant Material UAE / MAE / ASE / SFE UAE / MAE / ASE / SFE Plant Material->UAE / MAE / ASE / SFE Energy Input (Ultrasound, Microwave, etc.) Separation / Filtration Separation / Filtration UAE / MAE / ASE / SFE->Separation / Filtration Solvent Removal / Collection Solvent Removal / Collection Separation / Filtration->Solvent Removal / Collection Purified this compound Extract Purified this compound Extract Solvent Removal / Collection->Purified this compound Extract

Caption: Workflow for Modern this compound Extraction.

G Yield Yield Method Selection Method Selection Yield->Method Selection Purity Purity Purity->Method Selection Time Time Time->Method Selection Cost Cost Cost->Method Selection

Caption: Key Factors Influencing Method Selection.

References

A Comparative Analysis of Leelamine and its Synthetic Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of the natural diterpene amine, Leelamine, and its synthetic analogs. The focus is on their anticancer properties, particularly in melanoma, and their shared mechanism of action involving the disruption of intracellular cholesterol transport and subsequent inhibition of key oncogenic signaling pathways.

Mechanism of Action

Leelamine, a compound derived from the bark of pine trees, exhibits potent anticancer activity.[1] Its primary mechanism of action is attributed to its lysosomotropic nature.[1][2] As a weakly basic amine, Leelamine accumulates in the acidic environment of lysosomes, leading to the disruption of intracellular cholesterol transport.[1][2][3] This blockade of cholesterol trafficking from lysosomes to the cytoplasm has significant downstream consequences for cancer cell survival and proliferation by inhibiting key oncogenic signaling pathways, including the PI3K/AKT, MAPK, and STAT3 pathways.[1][3][4][5] The structural integrity and function of many receptor tyrosine kinases (RTKs), which are upstream activators of these pathways, are dependent on cholesterol-rich membrane environments.[6] By altering cholesterol homeostasis, Leelamine indirectly attenuates the signaling of these critical pathways.[6]

Comparative Activity of Leelamine and Synthetic Analogs

A study focused on the structure-activity relationship of Leelamine involved the synthesis and evaluation of several derivatives of Leelamine and a structurally similar but inactive natural compound, abietic acid.[3] This research revealed that the primary amine group on Leelamine is crucial for its anticancer activity.[4] Modifications to abietic acid to include an amine moiety conferred anti-melanoma activity, while converting the amine group of Leelamine to an acetamide resulted in a loss of activity.[3]

The most potent synthetic analogs demonstrated comparable IC50 values to Leelamine in melanoma cell lines.[3] These active derivatives were also shown to inhibit the PI3K/AKT, STAT3, and MAPK signaling pathways, confirming a shared mechanism of action with the parent compound.[3]

Data Presentation

The following table summarizes the in vitro cytotoxic activity of Leelamine and its synthetic analogs against human melanoma cell lines.

CompoundModificationUACC 903 IC50 (µmol/L)1205 Lu IC50 (µmol/L)
Leelamine -~2.0~2.0
Abietic Acid Carboxylic acid instead of amine> 100> 100
Analog 4a Abietic acid with an added amino group2.12.9
Analog 4b Abietic acid with a modified amino group2.32.3
Analog 5a Leelamine with a trifluoro acetylated amine1.22.0
Analog 5b Leelamine with a tribromo acetylated amine1.01.8
Analog 5c Leelamine with an acetylated amine89.4> 100

Data sourced from a study on the structure-activity relationship of Leelamine.[3]

Experimental Protocols

This protocol is used to determine the cytotoxic effects of Leelamine and its analogs on cancer cell lines and to calculate their IC50 values.

  • Cell Seeding: Plate melanoma cells (e.g., UACC 903, 1205 Lu) in a 96-well plate at an optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of Leelamine and its synthetic analogs in cell culture medium. Replace the old medium with the medium containing different concentrations of the compounds. Include a vehicle-only control.[7]

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[7]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[7]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[7]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[8]

This protocol is used to assess the effect of Leelamine and its active analogs on the phosphorylation status of key proteins in the PI3K/AKT, MAPK, and STAT3 pathways.

  • Cell Treatment and Lysis: Treat cells with the compounds at desired concentrations and for appropriate durations. Inhibition of PI3K and MAPK pathways can be observed as early as 3 to 6 hours, while STAT3 inhibition may take 12 hours or longer.[7] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[7]

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel to separate proteins by size.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation compared to total protein levels.[9]

Visualizations

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Analysis prep Prepare Stock Solutions (Leelamine & Analogs) treatment Treat Cells with Serial Dilutions prep->treatment seeding Seed Melanoma Cells (96-well plates) seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mts_assay Perform MTS Assay incubation->mts_assay ic50 Determine IC50 Values mts_assay->ic50 analysis Analyze Pathway Inhibition ic50->analysis Correlate Activity with Mechanism lysis Cell Lysis & Protein Quantification sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-AKT, p-ERK, p-STAT3) transfer->probing detection Chemiluminescent Detection probing->detection detection->analysis treatment2 Treat Cells with Leelamine/Analogs (3-24 hours) treatment2->lysis

Caption: Experimental workflow for comparing the activity of Leelamine and its analogs.

G Leelamine Leelamine & Active Analogs Lysosome Lysosome Leelamine->Lysosome Accumulates in Cholesterol Cholesterol Transport Inhibition Lysosome->Cholesterol Disrupts RTK Receptor Tyrosine Kinases (RTKs) Cholesterol->RTK Inhibits RTK Function PI3K_path PI3K/AKT Pathway RTK->PI3K_path MAPK_path MAPK Pathway RTK->MAPK_path STAT3_path STAT3 Pathway RTK->STAT3_path Proliferation Decreased Proliferation PI3K_path->Proliferation Inhibits Apoptosis Increased Apoptosis PI3K_path->Apoptosis Promotes MAPK_path->Proliferation Inhibits STAT3_path->Proliferation Inhibits

References

Assessing the Specificity of Flavonoid Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specific biological activity of a compound is paramount. This guide provides a comparative analysis of the inhibitory activity of three well-characterized flavonoids: Kaempferol, Quercetin, and Apigenin. While the initial focus of this guide was to include the flavonoid alkaloid Lilaline, a comprehensive search of available scientific literature yielded no specific data on its biological targets or quantitative activity. Therefore, this guide will focus on the established biological activities of the aforementioned alternatives.

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Kaempferol, Quercetin, and Apigenin against a panel of kinases and other key enzymes implicated in various cellular processes. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Table 1: Kinase Inhibition Profile of Flavonoids

Kinase TargetKaempferol IC50 (µM)Quercetin IC50 (µM)Apigenin IC50 (µM)
ABL1No data available>80% inhibition at 2 µM[1]No data available
Aurora-ANo data available>80% inhibition at 2 µM[1]No data available
Aurora-BNo data available>80% inhibition at 2 µM[1]No data available
Aurora-CNo data available>80% inhibition at 2 µM[1]No data available
CLK1No data available>80% inhibition at 2 µM[1]No data available
FLT3No data available>80% inhibition at 2 µM[1]No data available
JAK3No data available>80% inhibition at 2 µM[1]No data available
MET~6[2]>80% inhibition at 2 µM[1]No data available
PI3KInhibits pathwayBroad-spectrumHigh binding energy[3]
SrcSuppresses activity[4]No data availableNo data available
CDK1Decreases protein levelsNo data availableDecreases protein levels[5]
ERKInhibits phosphorylation[6]No data availableInhibits phosphorylation[5]

Table 2: Other Enzyme Inhibition and Cytotoxic Activity

Target/ActivityKaempferol IC50 (µM)Quercetin IC50 (µM)Apigenin IC50 (µM)
COX-2Inhibits expression[4][6][7]Inhibits expression[8]<15[9]
Cytotoxicity (MFE-280 cells)10[10][11]No data availableNo data available
Cytotoxicity (MCF-7 cells)No data availableNo data available~28.9 (as 7.8 µg/ml)[5]
Cytotoxicity (MDA-MB-468 cells)No data availableNo data available~33 (as 8.9 µg/ml)[5]
Cytotoxicity (BxPC-3 cells)No data availableNo data available23 (24h), 12 (48h)[12]
Cytotoxicity (PANC-1 cells)No data availableNo data available71 (24h), 41 (48h)[12]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of inhibitory activity data, detailed experimental protocols are essential. Below are methodologies for two common in vitro assays used to assess kinase and enzyme inhibition.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a broad range of kinases.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1x kinase buffer solution appropriate for the specific kinase being assayed.
  • ATP Solution: Prepare a stock solution of ATP at the desired concentration (typically at the Km for the kinase).
  • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase.
  • Test Compounds: Dissolve test compounds (e.g., this compound, Kaempferol, Quercetin, Apigenin) in DMSO to create a stock solution, then prepare serial dilutions.
  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[13][14]

2. Kinase Reaction:

  • Add 5 µL of the test compound dilution to the wells of a 384-well plate.
  • Add 2.5 µL of kinase solution to each well and incubate for 10-15 minutes at room temperature.
  • Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and substrate solution.
  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.[15]

3. ADP Detection:

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate for 30-60 minutes at room temperature.[14]

4. Data Analysis:

  • Measure the luminescence using a plate reader.
  • The amount of ADP produced is proportional to the kinase activity.
  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.
  • Determine the IC50 value by fitting the data to a dose-response curve.

PI3K Enzyme Inhibition Assay

This protocol outlines a competitive ELISA-based assay to quantify the activity of Class I PI3K enzymes.

1. Reagent Preparation:

  • Kinase Reaction Buffer (5x): Prepare a 5x concentrated buffer for the kinase reaction.
  • PIP2 Substrate: Prepare a solution of the lipid substrate PIP2.
  • Test Compounds: Prepare serial dilutions of the inhibitor compounds in an appropriate solvent (e.g., DMSO).
  • PI3K Enzyme: Dilute the specific PI3K isoform (p110α, β, γ, or δ) to the desired concentration.
  • Detection Reagents: Prepare Biotinylated-PIP3, GRP1-GST, SA-HRP, and TMB substrate according to the kit manual.

2. Kinase Reaction:

  • In a glutathione-coated 96-well plate, pre-incubate the PI3K enzyme with the test compound for 10 minutes.
  • Initiate the reaction by adding the PIP2 substrate and 5x Kinase Reaction Buffer.
  • Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow the conversion of PIP2 to PIP3.

3. Detection:

  • Stop the reaction and wash the plate.
  • Add a PIP3 detector protein (e.g., GRP1-GST) that binds to the newly synthesized PIP3.
  • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., SA-HRP).
  • Wash the plate and add a chromogenic substrate (e.g., TMB).
  • Stop the color development with a stop solution.

4. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.
  • The signal is inversely proportional to the PI3K activity.
  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and the experimental processes involved in assessing specificity, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Kaempferol Kaempferol Kaempferol->PI3K Inhibits Quercetin Quercetin Quercetin->PI3K Inhibits Apigenin Apigenin Apigenin->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with points of flavonoid inhibition.

Kinase_Inhibitor_Screening cluster_workflow Kinase Inhibitor Screening Workflow start Start: Compound Library primary_screen Primary Screen: Single High-Dose Inhibition Assay start->primary_screen hit_identification Hit Identification: Compounds showing >50% inhibition primary_screen->hit_identification dose_response Dose-Response: IC50 Determination hit_identification->dose_response selectivity_profiling Selectivity Profiling: Screen against a panel of kinases dose_response->selectivity_profiling mechanism Mechanism of Action: Kinetic studies selectivity_profiling->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: General workflow for kinase inhibitor screening and characterization.

References

A Head-to-Head Comparison: Lilaline and Kaempferol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biochemical and cellular activities of the flavonoid alkaloid Lilaline and the flavonol Kaempferol reveals a significant disparity in the available scientific literature. While Kaempferol is a well-characterized compound with a substantial body of research supporting its diverse biological effects, this compound remains a largely uninvestigated molecule. Consequently, a direct, data-driven head-to-head comparison with extensive experimental data is not feasible at this time.

This guide will provide a comprehensive overview of the current knowledge on both compounds. For Kaempferol, we will present detailed quantitative data, experimental protocols, and visualizations of its mechanisms of action. For this compound, we will summarize the limited available information regarding its structure, origin, and the known activities of the plant extracts in which it is found.

Kaempferol: A Multi-Targeted Flavonoid

Kaempferol is a natural flavonol, a type of flavonoid, found in a variety of plants and plant-derived foods, including broccoli, kale, beans, tea, and spinach. It has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Kaempferol from various in vitro studies.

Table 1: Antioxidant Activity of Kaempferol

AssayIC50 ValueReference
DPPH Radical Scavenging0.004349 mg/mL[1]
ABTS Radical ScavengingNot explicitly quantified, but demonstrated[2]

Table 2: Anti-inflammatory Activity of Kaempferol

Cell LineTargetEffectConcentrationReference
Jurkat T cellsNF-κB–DNA interaction15-20% inhibition10 μM[3]
Jurkat T cellsNuclear translocation of NF-κB p6524.2% ± 1.8% inhibition10 μM[3]
Human Umbilical Vein Endothelial Cells (HUVEC)VCAM-1 ExpressionSignificant attenuation10-50 μmol/l
Human Umbilical Vein Endothelial Cells (HUVEC)ICAM-1 ExpressionSignificant attenuation50 μmol/l
Human Umbilical Vein Endothelial Cells (HUVEC)E-selectin ExpressionSignificant attenuation5-50 μmol/l[4]

Table 3: Anticancer Activity of Kaempferol (IC50 Values)

Cell LineCancer TypeIC50 ValueReference
Data not available in the provided search results
Key Mechanisms of Action

Kaempferol exerts its biological effects by modulating several key signaling pathways involved in inflammation and cell proliferation.

1. Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[5] Kaempferol has been shown to inhibit the activation of NF-κB.[6][7][8] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.[3] This leads to a downregulation of pro-inflammatory gene expression.

NF_kB_Pathway_Inhibition_by_Kaempferol Kaempferol's Inhibition of the NF-κB Signaling Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Proinflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P p-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Kaempferol Kaempferol Kaempferol->IKK Inhibits MAPK_Pathway_Modulation_by_Kaempferol Kaempferol's Modulation of the MAPK Signaling Pathway Extracellular_Signals Extracellular Signals (Growth factors, Stress) Receptor Cell Surface Receptor Extracellular_Signals->Receptor Activate Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates Kaempferol Kaempferol Kaempferol->Raf Modulates Kaempferol->MEK Modulates Experimental_Workflow_NFkB_Assay Experimental Workflow for NF-κB Reporter Gene Assay cluster_0 Cell Culture and Treatment cluster_1 Measurement and Analysis Cell_Seeding Seed NF-κB reporter cells Pre_treatment Pre-treat with Kaempferol Cell_Seeding->Pre_treatment Stimulation Stimulate with TNF-α or LPS Pre_treatment->Stimulation Cell_Lysis Lyse cells and add substrate Stimulation->Cell_Lysis Measurement Measure luminescence/ absorbance Cell_Lysis->Measurement Data_Analysis Calculate % inhibition and IC50 Measurement->Data_Analysis

References

Safety Operating Guide

Comprehensive Safety and Handling Protocols for Lilaline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical substance, "Lilaline," for illustrative purposes. No chemical substance with this name is recognized in standard chemical databases. Researchers and scientists must always consult the specific Safety Data Sheet (SDS) for any chemical they handle and adhere to their institution's safety protocols.

This guide provides essential safety, handling, and disposal information for the fictional potent synthetic compound, this compound. The procedural guidance herein is designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This compound: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₂₂H₂₅N₃O₄S
Molecular Weight 427.52 g/mol
Appearance Fine crystalline powder
Color Off-white to pale yellow
Odor Odorless
Melting Point 178-182 °C
Solubility Soluble in DMSO, ethanol. Insoluble in water.
Storage Temperature 2-8 °C, protect from light and moisture.

Hazard Identification and GHS Classification

This compound is a potent compound and should be handled with extreme care. The following table outlines its fictional GHS hazard classifications.

GHS ClassificationHazard Statement
Acute Toxicity, Oral (Cat. 2) H300: Fatal if swallowed.
Acute Toxicity, Dermal (Cat. 2) H310: Fatal in contact with skin.
Acute Toxicity, Inhal. (Cat. 2) H330: Fatal if inhaled.
Carcinogenicity (Cat. 1B) H350: May cause cancer.
Reproductive Tox. (Cat. 1B) H360: May damage fertility or the unborn child.
STOT RE (Cat. 1) H372: Causes damage to organs through prolonged or repeated exposure.

Required Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The level of PPE may be adjusted based on the quantity of substance being handled and the specific procedure.

PPE CategorySpecification
Hand Protection Double-glove with nitrile gloves. The outer glove should be changed immediately upon contamination.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.
Face Protection A face shield should be worn in addition to safety glasses/goggles when there is a risk of splashes or aerosol generation.
Body Protection A lab coat is required for all procedures. A chemically resistant apron should be worn over the lab coat for larger quantities.
Respiratory A NIOSH-approved N95 respirator is required for handling small quantities. For procedures with high aerosolization potential, a powered air-purifying respirator (PAPR) is recommended.

Experimental Protocol: Safe Handling and Weighing of this compound

This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Analytical balance

  • Weighing paper

  • Spatula

  • Appropriate solvent (e.g., DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Conical tubes

Procedure:

  • Preparation: Don all required PPE as specified in the table above. Ensure the work area is clean and free of clutter. Perform all manipulations within a certified chemical fume hood.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed this compound powder into a conical tube.

    • Using a calibrated pipette, add the appropriate volume of solvent to the tube to achieve the desired stock concentration.

    • Cap the tube securely and vortex until the this compound is completely dissolved.

  • Storage: Label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store at the recommended temperature (2-8 °C).

  • Decontamination: Wipe down the spatula, work surface, and any other equipment with a 70% ethanol solution. Dispose of all contaminated disposables as hazardous waste.

Visualizing Workflows

The following diagrams illustrate the key workflows for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don PPE prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood weigh Weigh this compound prep_fumehood->weigh solubilize Solubilize in Solvent weigh->solubilize store Store Stock Solution solubilize->store decontaminate Decontaminate Surfaces solubilize->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Experimental workflow for handling this compound.

G cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal contaminated_solids Contaminated Solids (Gloves, Tubes, Tips) solid_waste_bin Labeled Hazardous Solid Waste Bin contaminated_solids->solid_waste_bin liquid_waste Liquid Waste (Stock Solutions, Media) liquid_waste_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_waste_container waste_pickup Scheduled EHS Waste Pickup solid_waste_bin->waste_pickup liquid_waste_container->waste_pickup incineration High-Temperature Incineration waste_pickup->incineration

Caption: Disposal workflow for this compound waste.

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lilaline
Reactant of Route 2
Lilaline

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.